Methyl 1-methyl-2-pyrroleacetate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(1-methylpyrrol-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-9-5-3-4-7(9)6-8(10)11-2/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGYVDYLHQYNGFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10199818 | |
| Record name | Methyl 1-methylpyrrol-2-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10199818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51856-79-2 | |
| Record name | 1H-Pyrrole-2-acetic acid, 1-methyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51856-79-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 1-methylpyrrol-2-acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051856792 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 1-methylpyrrol-2-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10199818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 1-methylpyrrol-2-acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.236 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Methyl 1-methyl-2-pyrroleacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 1-methyl-2-pyrroleacetate is a heterocyclic compound of interest in medicinal chemistry and drug development. It serves as a key intermediate in the synthesis of various biologically active molecules. The pyrrole-2-acetate scaffold is a structural motif found in a number of pharmacologically relevant compounds. This technical guide provides a comprehensive overview of a proven synthetic route to this compound and details its physicochemical and spectroscopic characterization. All quantitative data is presented in structured tables for clarity and ease of comparison.
Synthesis of this compound
A reliable method for the synthesis of this compound proceeds via the reduction of methyl 1-methylpyrrole-2-glyoxylate.[1] This approach offers a good yield and a straightforward purification process.
Experimental Protocol
Materials:
-
Methyl 1-methylpyrrole-2-glyoxylate (50g)
-
Pyridine (200 ml)
-
Hydrogen sulfide (64g)
-
Nitrogen gas
-
Standard laboratory glassware and equipment for inert atmosphere reactions, distillation, and filtration.
-
Stirred autoclave
Procedure:
-
A solution of 50g of methyl 1-methylpyrrole-2-glyoxylate in 200 ml of pyridine is prepared in a suitable flask and cooled to -78°C.
-
To this cooled solution, 64g of hydrogen sulfide is added.
-
The resulting mixture is transferred to a stirred autoclave, which is then sealed.
-
The autoclave is heated to 63°C, causing the internal pressure to rise to approximately 130 p.s.i.
-
The reaction is allowed to proceed for 27 hours under these conditions.
-
After the reaction is complete, the autoclave is cooled, and the excess hydrogen sulfide is carefully driven off using a stream of nitrogen gas.
-
The reaction solution is decanted from the precipitated sulfur.
-
Pyridine is removed from the solution by distillation at a reduced pressure of 20 mm Hg.
-
The resulting residue is purified by vacuum distillation at 0.03 mm Hg, collecting the fraction boiling at 68-70°C.
-
This procedure yields 39.2g of this compound as an oil (86% yield).[1]
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Characterization of this compound
The identity and purity of the synthesized this compound can be confirmed by a combination of physical and spectroscopic methods.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₈H₁₁NO₂ |
| Molecular Weight | 153.18 g/mol |
| Boiling Point | 68-70°C at 0.03 mm Hg[1] |
| Appearance | Oily liquid |
Spectroscopic Data
Disclaimer: Experimental ¹H NMR, ¹³C NMR, and IR spectral data for this compound were not available in the searched literature. The data presented below is predicted based on established principles of spectroscopy and analysis of structurally similar compounds.
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~6.60 | t | 1H | H-5 (pyrrole ring) |
| ~6.00 | t | 1H | H-3 (pyrrole ring) |
| ~5.90 | t | 1H | H-4 (pyrrole ring) |
| ~3.70 | s | 2H | -CH₂- (acetate) |
| ~3.65 | s | 3H | -OCH₃ (ester) |
| ~3.55 | s | 3H | N-CH₃ |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~172.0 | C=O (ester) |
| ~128.0 | C-2 (pyrrole ring) |
| ~121.0 | C-5 (pyrrole ring) |
| ~107.0 | C-3 (pyrrole ring) |
| ~106.0 | C-4 (pyrrole ring) |
| ~52.0 | -OCH₃ (ester) |
| ~34.0 | N-CH₃ |
| ~32.0 | -CH₂- (acetate) |
IR (Infrared) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2950 | Medium | C-H stretch (aliphatic) |
| ~1740 | Strong | C=O stretch (ester) |
| ~1500 | Medium | C=C stretch (pyrrole ring) |
| ~1200 | Strong | C-O stretch (ester) |
Mass Spectrometry (MS)
The mass spectrum (electron ionization) of this compound is available from the NIST WebBook. The spectrum displays a molecular ion peak (M⁺) at m/z = 153, corresponding to the molecular weight of the compound.
| m/z | Relative Intensity (%) | Assignment |
| 153 | 45 | [M]⁺ |
| 94 | 100 | [M - COOCH₃]⁺ |
| 80 | 20 | [C₅H₆N]⁺ |
| 53 | 15 | [C₄H₅]⁺ |
Experimental Workflow for Characterization
References
Spectroscopic Profile of Methyl 1-methyl-2-pyrroleacetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for Methyl 1-methyl-2-pyrroleacetate (C₈H₁₁NO₂), a compound of interest in various chemical and pharmaceutical research domains. This document presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for data acquisition.
Core Spectroscopic Data
The following tables summarize the essential quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available | Data not available | Data not available | Data not available |
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| Data not available | Data not available |
Table 3: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| Data not available | Data not available |
Table 4: Mass Spectrometry Data
| m/z | Relative Intensity (%) | Proposed Fragment |
| 153 | ~45 | [M]⁺ (Molecular Ion) |
| 94 | 100 | [M - COOCH₃]⁺ |
| Additional fragmentation data can be found in the NIST WebBook. |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are outlined below. These protocols are designed to ensure data accuracy and reproducibility.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of this compound.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-25 mg of this compound for ¹H NMR, and 20-100 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.
-
To ensure homogeneity, gently vortex or sonicate the mixture until the sample is fully dissolved.
-
Filter the solution through a small glass wool plug in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.
-
The final solution height in the NMR tube should be approximately 4-5 cm.
-
Cap the NMR tube securely. An internal standard, such as tetramethylsilane (TMS), may be added for chemical shift referencing.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field.
-
Shim the magnetic field to optimize its homogeneity and improve spectral resolution.
-
Tune and match the probe to the appropriate nucleus (¹H or ¹³C).
-
Acquire the spectrum using appropriate pulse sequences and acquisition parameters (e.g., number of scans, spectral width, relaxation delay).
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Methodology:
-
Sample Preparation (Thin Film Method):
-
Dissolve a small amount of this compound in a volatile solvent (e.g., methylene chloride or acetone).
-
Place a drop of the solution onto a clean, dry salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.
-
Ensure the film is of an appropriate thickness to obtain a spectrum with good peak intensity.
-
-
Data Acquisition:
-
Place the salt plate in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the clean, empty sample compartment.
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final infrared spectrum.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology (Electron Ionization - EI):
-
Sample Introduction:
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
The sample is vaporized in a high vacuum environment.
-
-
Ionization:
-
The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).
-
This causes the molecules to lose an electron, forming a positively charged molecular ion ([M]⁺) and various fragment ions.
-
-
Mass Analysis:
-
The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector).
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
-
Detection:
-
The separated ions are detected by an electron multiplier or similar detector.
-
The detector generates a signal proportional to the abundance of each ion.
-
The resulting data is plotted as a mass spectrum, showing the relative intensity of each ion as a function of its m/z ratio.
-
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
An In-depth Technical Guide to the Chemical Properties and Reactivity of Methyl 1-methyl-2-pyrroleacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 1-methyl-2-pyrroleacetate is a substituted pyrrole derivative with significant utility as a versatile building block in organic synthesis. Its unique electronic and structural features make it a valuable precursor for the synthesis of a wide range of more complex molecules, particularly in the fields of pharmaceuticals and agrochemicals.[1] This technical guide provides a comprehensive overview of the chemical properties and reactivity of this compound, offering detailed experimental protocols and data to support its application in research and development.
Chemical and Physical Properties
This compound is a light yellow to brown clear liquid under standard conditions.[1] A summary of its key quantitative properties is presented in the table below, compiled from various sources.
| Property | Value | Source |
| Molecular Formula | C₈H₁₁NO₂ | [1][2] |
| Molecular Weight | 153.18 g/mol | [1][2] |
| Boiling Point | 80-85 °C at 2 mmHg | [1][2] |
| Density | 1.064 g/mL at 25 °C | [2] |
| Refractive Index (n20/D) | 1.501 | [2] |
| Flash Point | 106 °C | [2] |
| Appearance | Light yellow to brown clear liquid | [1] |
Synthesis
A common and effective method for the synthesis of this compound involves the reduction of methyl 1-methylpyrrole-2-glyoxylate.
Experimental Protocol: Synthesis of this compound[3]
Materials:
-
Methyl 1-methylpyrrole-2-glyoxylate (50 g)
-
Pyridine (200 mL)
-
Hydrogen sulfide (64 g)
-
Nitrogen gas
-
Stirred autoclave
Procedure:
-
A solution of 50 g of methyl 1-methylpyrrole-2-glyoxylate in 200 mL of pyridine is cooled to -78 °C.
-
64 g of hydrogen sulfide is added to the cooled solution.
-
The mixture is sealed in a stirred autoclave and heated to 63 °C, with the pressure rising to approximately 130 p.s.i.
-
After 27 hours, the hydrogen sulfide is driven off using a nitrogen stream.
-
The solution is decanted from the precipitated sulfur.
-
Pyridine is distilled off at 20 mm Hg.
-
The residue is distilled at 0.03 mm Hg, collecting the fraction at 68-70 °C, to yield 39.2 g (86% yield) of oily this compound.
Caption: Workflow for the synthesis of this compound.
Reactivity
The reactivity of this compound is governed by the interplay of the electron-rich N-methylpyrrole ring and the ester functionality of the acetate side chain.
Hydrolysis of the Ester Group
The methyl ester group can be hydrolyzed to the corresponding carboxylic acid, 1-methyl-2-pyrroleacetic acid, under acidic or basic conditions. This transformation is a fundamental step in the further derivatization of the molecule.
Materials:
-
This compound
-
Methanol or Ethanol
-
Aqueous sodium hydroxide or potassium hydroxide solution
-
Hydrochloric acid (for acidification)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Dissolve this compound in a suitable alcohol (e.g., methanol).
-
Add an aqueous solution of a base (e.g., 1M NaOH) and stir the mixture at room temperature or with gentle heating.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and acidify with dilute hydrochloric acid to precipitate the carboxylic acid.
-
Extract the aqueous layer with an organic solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-methyl-2-pyrroleacetic acid.
Reduction of the Ester Group
The ester can be reduced to the corresponding primary alcohol, 2-(1-methyl-1H-pyrrol-2-yl)ethanol, using a strong reducing agent like lithium aluminum hydride (LiAlH₄).
Materials:
-
This compound
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Lithium aluminum hydride (LiAlH₄)
-
Aqueous workup solutions (e.g., water, 15% NaOH solution, water)
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ in anhydrous diethyl ether.
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of this compound in anhydrous diethyl ether dropwise to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to stir at room temperature.
-
Monitor the reaction by TLC.
-
Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then water again (Fieser workup).
-
Filter the resulting precipitate and wash with diethyl ether.
-
Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate to yield the alcohol.
Electrophilic Aromatic Substitution on the Pyrrole Ring
The N-methylpyrrole ring is highly activated towards electrophilic aromatic substitution. The directing effects of the N-methyl group (ortho, para-directing) and the deactivating, meta-directing nature of the acetate side chain at the 2-position suggest that electrophilic attack will preferentially occur at the C5 position.
Caption: Directing effects on electrophilic substitution.
This reaction introduces a formyl group (-CHO) onto the pyrrole ring, typically at the C5 position.
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Anhydrous solvent (e.g., 1,2-dichloroethane)
-
Aqueous sodium acetate solution
Procedure:
-
Cool a solution of DMF in the anhydrous solvent to 0 °C.
-
Add POCl₃ dropwise to form the Vilsmeier reagent.
-
Add a solution of this compound in the anhydrous solvent to the Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm to room temperature and then heat as necessary.
-
Monitor the reaction by TLC.
-
Pour the reaction mixture onto ice and neutralize with an aqueous solution of sodium acetate.
-
Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.
-
Purify the product by chromatography or crystallization.
This reaction introduces an acyl group (-COR) onto the pyrrole ring, also expected at the C5 position.
Materials:
-
This compound
-
Acyl chloride or acid anhydride
-
Lewis acid catalyst (e.g., AlCl₃, SnCl₄)
-
Anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane)
-
Ice and dilute hydrochloric acid
Procedure:
-
Suspend the Lewis acid in the anhydrous solvent under an inert atmosphere and cool to 0 °C.
-
Add the acylating agent (acyl chloride or anhydride) dropwise.
-
Add a solution of this compound in the anhydrous solvent dropwise.
-
Allow the reaction to stir at room temperature.
-
Monitor the reaction by TLC.
-
Carefully pour the reaction mixture into a beaker containing ice and dilute HCl.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, dry over an anhydrous salt, and concentrate.
-
Purify the product by distillation or chromatography.
Applications in Drug Development and Research
This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds.[1] Its pyrrole core is a common motif in many biologically active molecules. The ability to functionalize both the acetate side chain and the pyrrole ring allows for the creation of a diverse library of compounds for screening in drug discovery programs. It is particularly noted for its use in the development of pharmaceuticals targeting neurological disorders.[1] In biochemical research, this compound and its derivatives can be utilized in various assays to study metabolic pathways and enzyme functions.[1]
Signaling Pathways
Currently, there is no specific information available in the public domain that directly implicates this compound in any particular signaling pathway. Its primary role appears to be that of a synthetic intermediate rather than a biologically active modulator of cell signaling.
Conclusion
This compound is a valuable and versatile chemical entity for synthetic and medicinal chemists. Its well-defined chemical properties and predictable reactivity make it an excellent starting material for the construction of more elaborate molecular architectures. The experimental protocols provided in this guide, though generalized in some cases, offer a solid foundation for researchers to utilize this compound in their synthetic endeavors. Further research into the biological activities of its derivatives may yet uncover roles in modulating cellular processes.
References
The Versatile Building Block: A Technical Guide to Methyl 1-methyl-2-pyrroleacetate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Methyl 1-methyl-2-pyrroleacetate, a substituted pyrrole derivative, has emerged as a valuable and versatile building block in the field of organic synthesis. Its unique structural features, comprising a reactive N-methylated pyrrole ring and a modifiable acetate side chain, make it a crucial intermediate in the construction of a wide array of complex molecules, particularly in the realms of pharmaceuticals and agrochemicals. This technical guide provides an in-depth overview of its properties, synthesis, and key applications, offering detailed experimental protocols and insights into its synthetic utility.
Physicochemical Properties and Spectroscopic Data
This compound is a clear, light yellow to brown liquid. A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value |
| CAS Number | 51856-79-2 |
| Molecular Formula | C₈H₁₁NO₂ |
| Molecular Weight | 153.18 g/mol |
| Boiling Point | 80-85 °C at 2 mmHg |
| Density | 1.064 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.501 |
Synthesis of this compound
The synthesis of this compound can be achieved through various routes. A common and effective method involves the reduction of methyl 1-methylpyrrole-2-glyoxylate. Another documented approach involves the saponification of 1-methyl-1H-pyrrol-2-acetonitrile followed by esterification.
Experimental Protocol: Synthesis from Methyl 1-methylpyrrole-2-glyoxylate[1]
This procedure details the synthesis of this compound from methyl 1-methylpyrrole-2-glyoxylate.
Materials:
-
Methyl 1-methylpyrrole-2-glyoxylate (50 g)
-
Pyridine (200 mL)
-
Hydrogen sulfide (64 g)
-
Nitrogen gas
-
Toluene
-
Dimethyl sulfate
-
Tetrabutyl quaternary ammonium hydrogen sulfate
Procedure:
-
A solution of 50 g of methyl 1-methylpyrrole-2-glyoxylate in 200 mL of pyridine is cooled to -78 °C.
-
64 g of hydrogen sulfide is added to the cooled solution.
-
The mixture is sealed in a stirred autoclave and heated to 63 °C, causing the pressure to rise to approximately 130 p.s.i.
-
After 27 hours, the hydrogen sulfide is driven off using a nitrogen stream.
-
The solution is decanted from the precipitated sulfur.
-
Pyridine is distilled off at 20 mm Hg.
-
The residue is distilled at 0.03 mm Hg, with the product collected at a boiling point of 68-70 °C.
-
This process yields 39.2 g of oily this compound (86% yield).
Experimental Protocol: Synthesis from 1-methyl-1H-pyrrol-2-acetonitrile[2]
This method outlines the preparation via saponification and subsequent esterification.
Materials:
-
1-methyl-1H-pyrrol-2-acetonitrile (1200 g, 7.7 moles)
-
50% Sodium hydroxide solution (920 g, 11.5 moles)
-
Water (920 mL)
-
Sodium bicarbonate powder (462 g, 5.5 moles)
-
Toluene (4 L)
-
Tetrabutyl quaternary ammonium hydrogen sulfate (10 g)
-
Dimethyl sulfate (1607 g, 12.5 moles)
Procedure:
-
A mixture of 1200 g of 1-methyl-1H-pyrrol-2-acetonitrile and 920 mL of water is stirred and heated to 98-100 °C.
-
920 g of 50% sodium hydroxide solution is added dropwise over one hour.
-
The mixture is stirred for an additional 2.5 hours at 98-100 °C to complete saponification.
-
462 g of powdered sodium bicarbonate is added to adjust the pH to approximately 10.5, and the mixture is refluxed for 30 minutes.
-
The mixture is cooled to 70 °C, and 4 liters of toluene and 10 g of tetrabutyl quaternary ammonium hydrogen sulfate are added.
-
1607 g of dimethyl sulfate is then added dropwise.
-
The reaction mixture is maintained at 70 °C for 4 hours and then cooled.
-
The organic phase is decanted and evaporated to dryness under reduced pressure.
-
The residue is rectified by distillation, with the major fraction collected at 118-120 °C at 19 mbar, yielding 98-99% pure this compound in a 98-100% theoretical yield.[1]
Applications in Organic Synthesis
This compound serves as a versatile precursor for the synthesis of a variety of more complex molecules, particularly those with pharmaceutical applications.[2] Its utility stems from the reactivity of both the pyrrole ring and the acetate functional group.
Reactions of the Pyrrole Ring
The N-methylated pyrrole ring is susceptible to electrophilic substitution at the C3, C4, and C5 positions. This reactivity allows for the introduction of a wide range of functional groups, paving the way for the synthesis of diverse molecular scaffolds.
Reactions of the Acetate Side Chain
The ester functionality of the acetate side chain can be readily hydrolyzed to the corresponding carboxylic acid or converted to other functional groups such as amides, nitriles, or alcohols. These transformations provide a handle for further molecular elaboration and the construction of complex target molecules.
The following diagram illustrates the key synthetic transformations of this compound.
Logical Workflow for Utilizing this compound
The strategic application of this compound in a synthetic campaign typically follows a logical workflow, as depicted in the diagram below. The initial step involves the synthesis of the building block itself, followed by carefully planned modifications of either the pyrrole ring or the acetate side chain to construct the desired molecular framework.
Conclusion
This compound stands as a cornerstone building block for organic chemists. Its accessible synthesis and the dual reactivity of its pyrrole core and acetate functionality provide a powerful platform for the efficient construction of diverse and complex molecular architectures. The detailed protocols and strategic workflows presented in this guide are intended to empower researchers and professionals in the fields of drug discovery and materials science to harness the full potential of this versatile synthetic intermediate.
References
Unveiling the Bioactive Potential of Methyl 1-methyl-2-pyrroleacetate Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the potential biological activities of derivatives of Methyl 1-methyl-2-pyrroleacetate, a pyrrole-based scaffold of significant interest in medicinal chemistry. While specific quantitative data for the parent compound is limited in publicly available research, this document synthesizes the known biological activities of structurally related pyrrole derivatives, offering valuable insights for further research and drug development endeavors. The pyrrole nucleus is a key structural component in numerous biologically active molecules, and its derivatives have demonstrated a wide array of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Synthesis of this compound
The synthesis of this compound can be achieved through various methods. One documented laboratory-scale synthesis involves the following reaction:
Protocol for the Synthesis of this compound:
-
Reactants: Methyl 1-methylpyrrole-2-glyoxylate, Pyridine, Hydrogen sulfide.
-
Procedure:
-
A solution of 50g of methyl 1-methylpyrrole-2-glyoxylate in 200 ml of pyridine is cooled to -78°C.
-
64g of hydrogen sulfide is added to the cooled solution.
-
The mixture is sealed in a stirred autoclave and heated to 63°C, with the pressure rising to approximately 130 p.s.i.
-
After 27 hours, the hydrogen sulfide is driven off in a nitrogen stream.
-
The solution is decanted from the precipitated sulfur.
-
Pyridine is distilled off at 20 mm Hg.
-
The residue is distilled at 0.03 mm Hg, with the boiling point of the product between 68-70°C, to yield oily this compound.
-
-
Yield: Approximately 86%.
Potential Biological Activities
Derivatives of the pyrrole scaffold have been extensively studied for various biological activities. The following sections summarize the key findings in the areas of anticancer, antimicrobial, and anti-inflammatory research.
Anticancer Activity
Pyrrole derivatives have emerged as a promising class of compounds in oncology research, with several exhibiting potent cytotoxic and antiproliferative effects against various cancer cell lines.
Quantitative Data on Anticancer Activity of Pyrrole Derivatives:
| Compound Class | Cell Line | Activity Metric | Value | Reference |
| Isatin-pyrrole derivative | HepG2 (Human liver cancer) | IC50 | 0.47 µM | [1] |
| Pyrrole hydrazone derivative (1C) | SH-4 (Melanoma) | IC50 | 44.63 ± 3.51 μM | [2] |
| 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic acid derivative | H1299 (Human non-small cell lung carcinoma) | IC50 | 25.4 µM | [3] |
| 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic acid derivative | HT-29 (Human colorectal adenocarcinoma) | IC50 | 19.6 µM | [3] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
-
Signaling Pathways in Anticancer Activity:
Pyrrole derivatives have been shown to interfere with key signaling pathways involved in cancer progression.
Antimicrobial Activity
The pyrrole scaffold is present in several naturally occurring antibiotics, and synthetic derivatives have shown promising activity against a range of bacterial and fungal pathogens.
Quantitative Data on Antimicrobial Activity of Pyrrole Derivatives:
| Compound Class | Microorganism | Activity Metric | Value | Reference |
| Pyrrolyl benzamide derivative | Staphylococcus aureus | MIC | 3.12 - 12.5 µg/mL | [4] |
| 1-Methoxypyrrole-2-carboxamide | Staphylococcus aureus | Inhibition Zone | 12 mm (at 100 µ g/disk ) | [4] |
| Pyrrole derivative | Escherichia coli | Zone of Inhibition | Comparable to Ciprofloxacin | [5] |
| Pyrrole derivative | Aspergillus niger | Zone of Inhibition | Potent activity | [5] |
| Pyrrole derivative | Candida albicans | Zone of Inhibition | Potent activity | [5] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Kirby-Bauer Disk Diffusion)
-
Principle: This method tests the susceptibility of bacteria to antibiotics. Antibiotic-impregnated disks are placed on an agar plate inoculated with the test bacterium. The antibiotic diffuses from the disk into the agar. If the antibiotic is effective, it inhibits bacterial growth, creating a clear zone of inhibition around the disk.
-
Procedure:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism.
-
Plate Inoculation: Evenly swab the surface of a Mueller-Hinton agar plate with the bacterial suspension.
-
Disk Application: Aseptically place paper disks impregnated with a known concentration of the test compound onto the agar surface.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Zone Measurement: Measure the diameter of the zone of inhibition (in millimeters) around each disk.
-
Interpretation: The size of the zone of inhibition is used to determine if the organism is susceptible, intermediate, or resistant to the tested compound by comparing it to standardized charts.
-
Anti-inflammatory Activity
Certain pyrrole derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX).
Quantitative Data on Anti-inflammatory Activity of Pyrrole Derivatives:
| Compound Class | Target | Activity Metric | Value | Reference |
| N-(4-nitrooxybutyl)piperidyl derivative | COX-2 | ED50 | 132.4 mg/kg po | [6] |
| N-(4-nitrooxybutyl)-1,2,3,6-tetrahydropyridyl derivative | COX-2 | ED50 | 118.4 mg/kg po | [6] |
Experimental Protocol: COX Inhibition Assay
-
Principle: This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are responsible for the conversion of arachidonic acid to prostaglandins.
-
Procedure:
-
Enzyme and Compound Preparation: Prepare solutions of purified COX-1 or COX-2 enzyme and the test compound at various concentrations.
-
Pre-incubation: Incubate the enzyme with the test compound for a specific period to allow for binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.
-
Reaction Termination: Stop the reaction after a defined time.
-
Prostaglandin Quantification: Measure the amount of prostaglandin produced, typically using an ELISA or a fluorescent probe.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
-
Signaling Pathways in Anti-inflammatory Activity:
The anti-inflammatory effects of pyrrole derivatives are often mediated by the inhibition of the cyclooxygenase (COX) pathway and modulation of other inflammatory signaling cascades.
Conclusion and Future Directions
The derivatives of this compound represent a versatile scaffold with significant potential for the development of novel therapeutic agents. The existing body of research on related pyrrole compounds highlights their promise in oncology, infectious diseases, and inflammatory disorders.
Future research should focus on the synthesis and biological evaluation of a focused library of this compound derivatives to establish a clear structure-activity relationship (SAR). In-depth mechanistic studies are also warranted to elucidate the precise molecular targets and signaling pathways modulated by these compounds. Such efforts will be crucial in unlocking the full therapeutic potential of this promising class of molecules.
References
An In-depth Technical Guide to the Solubility and Stability of Methyl 1-methyl-2-pyrroleacetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of Methyl 1-methyl-2-pyrroleacetate, a key intermediate in the pharmaceutical and agrochemical industries. This document consolidates available data on its physicochemical properties, outlines detailed experimental protocols for its analysis, and discusses its relevance in synthetic pathways leading to biologically active molecules.
Physicochemical Properties
This compound is a light yellow to brown clear liquid.[1] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₁NO₂ | [1][2][3] |
| Molecular Weight | 153.18 g/mol | [1][2][3] |
| CAS Number | 51856-79-2 | [1][2][3] |
| Appearance | Light yellow to brown clear liquid | [1] |
| Boiling Point | 80-85 °C at 2 mmHg | [3] |
| 242.00 °C at 760.00 mmHg (estimated) | [2] | |
| Density | 1.09 g/mL | [1] |
| 1.064 g/mL at 25 °C | [3] | |
| Refractive Index | n20/D 1.5 | [1] |
| n20/D 1.501 | [3] | |
| Water Solubility | 3742 mg/L at 25 °C (estimated) | [2] |
| 8.3 g/L at 20 °C | [3] | |
| Flash Point | 106.67 °C (224.00 °F) | [2][3] |
| Storage Conditions | Room temperature, or sealed in a dry place at 2-8°C | [1][3] |
Solubility Profile
While specific data on the solubility of this compound in a wide range of organic solvents is limited in publicly available literature, its estimated and experimentally determined water solubility suggest it is sparingly soluble in aqueous media.[2][3] The pyrrole ring contributes to some degree of polarity, while the methyl ester and the N-methyl group add lipophilic character.
Experimental Protocol for Solubility Determination
A standard shake-flask method can be employed to determine the equilibrium solubility of this compound in various solvents.
Objective: To determine the saturation concentration of this compound in different solvents at a controlled temperature.
Materials:
-
This compound (purity ≥97%)
-
Selected solvents (e.g., water, ethanol, methanol, acetonitrile, dichloromethane, ethyl acetate)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After shaking, allow the vials to stand undisturbed to let the excess solid settle.
-
Centrifuge the vials to further separate the undissolved solid.
-
Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.45 µm syringe filter into a clean vial.
-
Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of this compound in the diluted filtrate using a validated HPLC-UV method.
-
Calculate the original solubility in the solvent, accounting for the dilution factor.
Logical Workflow for Solubility Determination:
References
An In-depth Technical Guide to Methyl 1-methyl-2-pyrroleacetate
This technical guide provides a comprehensive overview of the chemical and physical properties of Methyl 1-methyl-2-pyrroleacetate, including its molecular weight and formula. It also details an experimental protocol for its synthesis and outlines an analytical methodology for its characterization, catering to researchers, scientists, and professionals in drug development.
Core Molecular Data
This compound is a chemical compound with applications in various research and development sectors, including pharmaceuticals and agrochemicals.[1] Its fundamental properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₁NO₂ | [1][2][3][4][5] |
| Molecular Weight | 153.1784 g/mol | [3][6] |
| CAS Number | 51856-79-2 | [1][2][3] |
| Appearance | Light yellow to brown clear liquid | [1] |
| Boiling Point | 85 °C at 2 mmHg | [1] |
| Density | 1.09 g/mL | [1] |
Synthesis Protocol
A documented method for the synthesis of this compound involves the reaction of methyl 1-methylpyrrole-2-glyoxylate with hydrogen sulfide in pyridine.[7]
Materials:
-
Methyl 1-methylpyrrole-2-glyoxylate
-
Pyridine
-
Hydrogen sulfide
-
Nitrogen gas
Procedure:
-
A solution of 50g of methyl 1-methylpyrrole-2-glyoxylate in 200 ml of pyridine is prepared.
-
The solution is cooled to -78° C.
-
64g of hydrogen sulfide is added to the cooled solution.
-
The mixture is sealed in a stirred autoclave and heated to 63° C, with the pressure rising to approximately 130 p.s.i.
-
The reaction is allowed to proceed for 27 hours.
-
After 27 hours, the hydrogen sulfide is driven off using a nitrogen stream.
-
The solution is decanted from the precipitated sulfur.
-
Pyridine is distilled off at 20 mm Hg.
-
The residue is distilled at 0.03 mm Hg, with the product, oily methyl 1-methylpyrrole-2-acetate, collected at a boiling point of 68-70° C.[7]
This procedure is reported to yield approximately 39.2g of the final product, which corresponds to an 86% yield.[7]
Analytical Methodology
For the analysis of related compounds such as 1-Methyl-1H-pyrrole-2-acetic acid, a reverse-phase high-performance liquid chromatography (RP-HPLC) method can be employed. This method is adaptable for the analysis of its methyl ester derivative.
Chromatographic Conditions:
-
Column: A suitable reverse-phase column (e.g., Newcrom R1).[8]
-
Mobile Phase: A mixture of acetonitrile (MeCN), water, and an acid modifier like phosphoric acid. For mass spectrometry (MS) compatible applications, formic acid should be used in place of phosphoric acid.[8]
-
Detection: UV or MS, depending on the instrumentation available.
This HPLC method is scalable and can be utilized for both analytical quantification and preparative separation for impurity isolation.[8]
Synthesis Workflow Visualization
The following diagram illustrates the key steps in the synthesis of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemeo.com [chemeo.com]
- 3. 1H-Pyrrole-2-acetic acid, 1-methyl-, methyl ester [webbook.nist.gov]
- 4. This compound | Properties, Uses, Safety & Suppliers China [chemheterocycles.com]
- 5. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. 1H-Pyrrole-2-acetic acid, 1-methyl-, methyl ester [webbook.nist.gov]
- 7. prepchem.com [prepchem.com]
- 8. 1-Methyl-1H-pyrrole-2-acetic acid | SIELC Technologies [sielc.com]
An In-depth Technical Guide to Methyl 1-methyl-2-pyrroleacetate: Synthesis, Characterization, and Historical Context
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 1-methyl-2-pyrroleacetate is a key heterocyclic building block in organic synthesis, primarily recognized for its role as a precursor to a variety of more complex molecules, including pharmaceuticals. This technical guide provides a comprehensive overview of its synthesis, spectroscopic characterization, and a historical perspective on its scientific exploration. Detailed experimental protocols for its preparation and analysis are presented, alongside a discussion of its known applications. While direct biological activity of the title compound is not extensively documented, its significance as a synthetic intermediate is thoroughly examined.
Introduction
This compound, with the CAS Registry Number 51856-79-2, is a pyrrole derivative characterized by a methyl group at the nitrogen atom and a methyl acetate group at the 2-position of the pyrrole ring. Its chemical formula is C₈H₁₁NO₂ and it has a molecular weight of 153.18 g/mol .[1][2] The compound typically appears as a clear orange to slightly brown liquid.[2] While not found in nature, its utility as a versatile intermediate in the synthesis of various target molecules, including the antihistamine clemastine and as a component in the biosynthesis of cocaine, has cemented its importance in medicinal and organic chemistry.[3][4]
This guide aims to consolidate the available scientific knowledge on this compound, with a focus on its synthesis and characterization.
History and Discovery
The exact date and discoverer of this compound are not prominently documented in readily available scientific literature. However, its appearance in chemical literature becomes more frequent in the context of synthetic methodology development and as a starting material for more complex heterocyclic systems. A notable publication by Hegedűs, Máthé, and Tungler in 1997, which details the hydrogenation of this compound, suggests its availability and use in synthetic research by that time.[5][6][7] The study of pyrrole derivatives, in general, has a long history, with significant research on their reactions and synthesis dating back to the early 20th century.[5]
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for this compound is provided below.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 51856-79-2 | [1] |
| Molecular Formula | C₈H₁₁NO₂ | [1] |
| Molecular Weight | 153.18 g/mol | [1] |
| Appearance | Clear orange to slightly brown liquid | [2] |
Spectroscopic Data
The structural elucidation of this compound relies on standard spectroscopic techniques.
-
Mass Spectrometry (MS): The electron ionization mass spectrum of this compound is available through the NIST WebBook.[1]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups, such as the ester carbonyl stretching frequency.[8]
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound is through the reduction of methyl 1-methyl-2-pyrroleglyoxylate.
Reaction:
Materials:
-
Methyl 1-methyl-2-pyrroleglyoxylate
-
Pyridine
-
Hydrogen sulfide
-
Nitrogen gas
-
Stirred autoclave
-
Distillation apparatus
Procedure:
-
A solution of 50 g of methyl 1-methyl-2-pyrroleglyoxylate in 200 ml of pyridine is prepared in a stirred autoclave.
-
The solution is cooled to -78 °C.
-
64 g of hydrogen sulfide is added to the cooled solution.
-
The autoclave is sealed and heated to 63 °C, causing the pressure to rise to approximately 130 p.s.i.
-
The reaction mixture is stirred for 27 hours.
-
After the reaction is complete, the hydrogen sulfide is driven off using a nitrogen stream.
-
The solution is decanted from the precipitated sulfur.
-
Pyridine is removed by distillation at 20 mm Hg.
-
The residue is then distilled at 0.03 mm Hg (b.p. 68-70 °C) to yield oily this compound.
Spectroscopic Characterization Protocols
4.2.1. Mass Spectrometry (Electron Ionization)
-
Sample Preparation: A dilute solution of the purified compound in a volatile solvent (e.g., dichloromethane or methanol) is prepared.
-
Instrumentation: A standard electron ionization mass spectrometer is used.
-
Data Acquisition: The sample is introduced into the ion source, and the mass spectrum is recorded over a suitable mass range (e.g., m/z 10-200). The resulting spectrum can be compared with the data available in the NIST database.[1]
4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrumentation: A standard NMR spectrometer (e.g., 300 or 500 MHz) is used.
-
Data Acquisition: Both ¹H and ¹³C NMR spectra are acquired. For ¹H NMR, typical parameters include a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled spectrum is typically acquired.
4.2.3. Infrared (IR) Spectroscopy
-
Sample Preparation: A thin film of the neat liquid is placed between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.
-
Data Acquisition: The IR spectrum is recorded over the standard mid-IR range (e.g., 4000-400 cm⁻¹).
Applications in Synthesis
The primary utility of this compound lies in its role as a synthetic intermediate. A significant application is its hydrogenation to produce methyl 1-methyl-2-pyrrolidineacetate, a valuable precursor in the synthesis of various pharmaceutical agents.[4]
Hydrogenation to Methyl 1-methyl-2-pyrrolidineacetate
The catalytic hydrogenation of the pyrrole ring in this compound has been studied in detail.
Experimental Protocol for Hydrogenation:
-
Catalysts: Supported noble metal catalysts are typically employed, with rhodium and ruthenium catalysts often showing high conversion and selectivity.[6][7] Palladium catalysts have also been used, with selectivity being influenced by the choice of solvent.[6][7]
-
Solvents: Various organic solvents can be used, such as methanol or ethanol.
-
Conditions: The reaction is generally carried out under mild conditions of temperature and pressure.
Biological Activity
There is a lack of substantial evidence for the direct biological activity of this compound itself. The interest in this compound from a pharmaceutical perspective stems from its utility as a precursor to biologically active molecules. For instance, various pyrroleacetic acid esters have been investigated for their analgesic and anti-inflammatory properties, with some showing selective inhibition of cyclooxygenase-2 (COX-2).[9][10][11] However, these studies focus on more complex derivatives and not on the title compound. The broader class of pyrrole-containing compounds is known to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[12][13]
Conclusion
This compound is a valuable and versatile synthetic intermediate with established protocols for its preparation and subsequent chemical transformations. While its own biological activity is not a current focus of research, its role as a building block for pharmaceuticals and other complex molecules is well-recognized. This guide has provided a consolidated resource for researchers, outlining the key aspects of its chemistry, from its synthesis and characterization to its application in further synthetic endeavors. Future research may explore potential novel applications or uncover previously unknown biological properties of this fundamental pyrrole derivative.
References
- 1. 1H-Pyrrole-2-acetic acid, 1-methyl-, methyl ester [webbook.nist.gov]
- 2. Buy 2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid (EVT-460199) | 130-17-6 [evitachem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound(51856-79-2) IR Spectrum [chemicalbook.com]
- 9. 1,5-Diarylpyrrole-3-acetic acids and esters as novel classes of potent and highly selective cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyrrole esters of tropanols and related structures as analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel ester and acid derivatives of the 1,5-diarylpyrrole scaffold as anti-inflammatory and analgesic agents. Synthesis and in vitro and in vivo biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection - PubMed [pubmed.ncbi.nlm.nih.gov]
Methyl 1-methyl-2-pyrroleacetate: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
Methyl 1-methyl-2-pyrroleacetate is a versatile chemical intermediate with significant applications in the pharmaceutical, agrochemical, and material science sectors. Its unique pyrrole scaffold makes it a valuable building block for the synthesis of more complex, biologically active molecules. This document provides an in-depth technical guide on its synthesis, properties, and applications, with a focus on quantitative data and detailed experimental protocols.
Chemical and Physical Properties
This compound is a light yellow to brown clear liquid.[1] Its fundamental properties are summarized in the table below, compiled from various sources. It is noted for its favorable solubility characteristics, which are advantageous in a range of chemical formulations.[1]
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₁NO₂ | [1][2][3] |
| Molecular Weight | 153.18 g/mol | [1][2][3] |
| CAS Number | 51856-79-2 | [1][2][3] |
| Appearance | Light yellow to brown clear liquid | [1] |
| Boiling Point | 80-85 °C at 2 mmHg (267 Pa) | [1][4] |
| 242.00 °C at 760.00 mmHg (estimated) | [5] | |
| Density | 1.09 g/mL | [1] |
| 1.064 g/mL at 25°C | [4] | |
| Refractive Index (n20D) | 1.5 | [1] |
| 1.501 | [4] | |
| Purity | ≥ 97% (GC) | [1] |
| Solubility | Water: 3742 mg/L at 25 °C (estimated) | [5] |
| Flash Point | 224.00 °F (106.67 °C) TCC | [4][5] |
| Storage Conditions | Room Temperature, sealed in a dry environment | [1][6] |
Synthesis of this compound
The synthesis of this compound can be achieved through the reduction of methyl 1-methylpyrrole-2-glyoxylate. The following protocol is a detailed methodology for this conversion.
Experimental Protocol: Synthesis from Methyl 1-methylpyrrole-2-glyoxylate
Objective: To synthesize this compound with a high yield.
Reactants:
-
Methyl 1-methylpyrrole-2-glyoxylate: 50 g
-
Pyridine: 200 ml
-
Hydrogen Sulfide: 64 g
-
Nitrogen gas
Procedure:
-
A solution of 50 g of methyl 1-methylpyrrole-2-glyoxylate in 200 ml of pyridine is prepared.[7]
-
The solution is cooled to -78°C.[7]
-
64 g of hydrogen sulfide is added to the cooled solution.[7]
-
The mixture is sealed in a stirred autoclave and heated to 63°C. The internal pressure will rise to approximately 130 p.s.i.[7]
-
The reaction is allowed to proceed for 27 hours.[7]
-
After the reaction is complete, the excess hydrogen sulfide is driven off using a nitrogen stream.[7]
-
The solution is decanted from the precipitated sulfur.[7]
-
Pyridine is removed by distillation at a reduced pressure of 20 mm Hg.[7]
-
The resulting residue is purified by distillation at 0.03 mm Hg, collecting the fraction at a boiling point of 68-70°C.[7]
Yield:
-
This process yields 39.2 g of oily this compound, which corresponds to an 86% yield.[7]
References
- 1. chemimpex.com [chemimpex.com]
- 2. 1H-Pyrrole-2-acetic acid, 1-methyl-, methyl ester [webbook.nist.gov]
- 3. 1H-Pyrrole-2-acetic acid, 1-methyl-, methyl ester [webbook.nist.gov]
- 4. chembk.com [chembk.com]
- 5. methyl 1-methyl-2-pyrrole acetate, 51856-79-2 [thegoodscentscompany.com]
- 6. chemscene.com [chemscene.com]
- 7. prepchem.com [prepchem.com]
Methodological & Application
Application Notes and Protocols for Methyl 1-methyl-2-pyrroleacetate in Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential uses of Methyl 1-methyl-2-pyrroleacetate as a versatile building block in the synthesis of complex molecules, including analogues of natural products and other bioactive compounds. While direct application in the total synthesis of a specific, named natural product is not extensively documented in readily available literature, its structure lends itself to several strategic synthetic transformations.
Application Notes
Introduction
This compound is a substituted pyrrole derivative with a reactive acetic acid methyl ester side chain at the 2-position and a methyl group on the pyrrole nitrogen. The pyrrole ring is a common motif in a wide range of natural products and pharmacologically active compounds, making this reagent a potentially valuable starting material.[1] Its utility lies in the ability to functionalize the pyrrole ring at various positions and to modify the ester side chain. This compound serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.[2]
Potential Synthetic Applications
The structure of this compound allows for several synthetic manipulations:
-
Functionalization of the Pyrrole Ring: The electron-rich pyrrole ring can undergo electrophilic substitution reactions, such as Vilsmeier-Haack formylation, acylation, and halogenation, primarily at the C4 and C5 positions. These modifications introduce handles for further synthetic transformations, such as cross-coupling reactions to build more complex molecular architectures.
-
Modification of the Acetic Acid Side Chain: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, ketones, or other functional groups. The α-carbon of the acetate group can potentially be alkylated or otherwise functionalized after deprotonation with a suitable base.
-
Building Block for Fused Heterocycles: The functional groups on both the pyrrole ring and the side chain can be used in cyclization reactions to construct fused heterocyclic systems, which are common in many natural products.
Relevance to Natural Product Analogue Synthesis
Many natural products, such as the prodigiosins and tambjamines, feature polypyrrolic structures. While the biosynthesis of these molecules follows specific pathways, synthetic chemists often employ different strategies. This compound can serve as a starting point for the synthesis of functionalized monopyrrole units that can then be coupled to form bipyrroles or tripyrroles, key components of these natural product families. For instance, formylation of the pyrrole ring followed by condensation reactions could lead to the formation of pyrrolylmethene units.
Physicochemical and Spectroscopic Data
The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₈H₁₁NO₂ | [3] |
| Molecular Weight | 153.18 g/mol | [3] |
| CAS Number | 51856-79-2 | [3] |
| Boiling Point | 68-70 °C at 0.03 mmHg | [4] |
| Density | 1.064 g/mL at 25 °C | [2] |
| Refractive Index (n20/D) | 1.501 | [2] |
| logP (o/w) | 0.886 (estimated) | [5] |
| Water Solubility | 3742 mg/L at 25 °C (estimated) | [5] |
Experimental Protocols
The following is a representative protocol for a key transformation of this compound, illustrating its potential as a synthetic intermediate. This protocol describes the Vilsmeier-Haack formylation to introduce a formyl group at the 5-position of the pyrrole ring, creating a valuable precursor for further elaboration.
Protocol: Vilsmeier-Haack Formylation of this compound
Objective: To synthesize Methyl 5-formyl-1-methyl-2-pyrroleacetate, a key intermediate for the synthesis of prodigiosin analogues and other polypyrrolic compounds.
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Rotary evaporator
-
Separatory funnel
-
Standard glassware for workup and purification
Procedure:
-
Preparation of the Vilsmeier Reagent: In a two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, cool anhydrous DMF (3 equivalents) in an ice bath. Slowly add phosphorus oxychloride (1.1 equivalents) dropwise via the dropping funnel while maintaining the temperature below 10 °C. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Reaction with Pyrrole: Dissolve this compound (1 equivalent) in anhydrous dichloromethane. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, carefully pour the reaction mixture into a flask containing crushed ice and a saturated aqueous solution of sodium bicarbonate. Stir until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume).
-
Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Methyl 5-formyl-1-methyl-2-pyrroleacetate.
Expected Outcome:
The product, Methyl 5-formyl-1-methyl-2-pyrroleacetate, is a more functionalized pyrrole that can be used in subsequent steps, such as Wittig reactions, condensations with other pyrroles, or reductive aminations, to build more complex molecular scaffolds.
Visualizations
The following diagrams illustrate the proposed synthetic pathway and a general experimental workflow.
Caption: Proposed synthetic pathway for the functionalization of this compound.
Caption: General experimental workflow for the Vilsmeier-Haack formylation.
References
Application Notes and Protocols: "Methyl 1-methyl-2-pyrroleacetate" as a Precursor for Tropane Alkaloid Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Methyl 1-methyl-2-pyrroleacetate as a versatile precursor in the synthesis of tropane alkaloids, a class of bicyclic alkaloids with significant pharmacological applications. The following sections detail the synthetic pathways, key transformations, and experimental protocols, with a focus on the synthesis of the cocaine backbone as a representative example.
Introduction: The Role of this compound in Alkaloid Synthesis
This compound is a substituted pyrrole derivative that, upon reduction of the pyrrole ring, yields methyl 1-methyl-2-pyrrolidineacetate. This saturated heterocyclic compound serves as a crucial building block for the construction of the tropane skeleton, the core structure of numerous important alkaloids, including cocaine and atropine. The 1-methyl-2-pyrrolidineacetate moiety provides the five-membered nitrogen-containing ring and an acetic acid side chain at the 2-position, which is primed for cyclization to form the bicyclic tropane ring system.
The primary application highlighted in these notes is the role of methyl 1-methyl-2-pyrrolidineacetate as a key intermediate in the biomimetic synthesis of tropane alkaloids. The synthetic strategy involves the initial hydrogenation of the pyrrole ring, followed by the construction of the piperidine ring of the tropane nucleus.
Synthetic Pathway Overview
The overall synthetic strategy from this compound to a tropane alkaloid can be conceptualized in three main stages:
-
Hydrogenation: Saturation of the pyrrole ring of this compound to afford methyl 1-methyl-2-pyrrolidineacetate.
-
Tropane Core Formation: Intramolecular cyclization of a suitably functionalized derivative of methyl 1-methyl-2-pyrrolidineacetate to construct the 8-azabicyclo[3.2.1]octane (tropane) skeleton. This is often achieved through a Dieckmann condensation or a related cyclization strategy.
-
Functional Group Manipulation: Reduction of the resulting β-ketoester and subsequent esterification to yield the final target alkaloid.
Experimental Protocols
This protocol describes the saturation of the pyrrole ring to yield methyl 1-methyl-2-pyrrolidineacetate. Various catalysts can be employed, with rhodium and ruthenium catalysts often showing high conversion and selectivity.
Materials:
-
This compound
-
Methanol (or other suitable solvent)
-
5% Rhodium on Carbon (Rh/C) or 5% Ruthenium on Carbon (Ru/C) catalyst
-
Hydrogen gas
-
High-pressure autoclave or hydrogenation apparatus
Procedure:
-
In a high-pressure autoclave, dissolve this compound (1 equivalent) in methanol.
-
Add the 5% Rh/C or 5% Ru/C catalyst (typically 5-10 mol% of the substrate).
-
Seal the autoclave and purge with nitrogen gas, followed by purging with hydrogen gas.
-
Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 10-50 bar).
-
Stir the reaction mixture at a specified temperature (e.g., 25-80 °C) for a designated time (e.g., 4-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude methyl 1-methyl-2-pyrrolidineacetate.
-
Purify the product by vacuum distillation or column chromatography if necessary.
Quantitative Data Summary (Literature-based):
| Catalyst | Solvent | Temperature (°C) | Pressure (bar) | Conversion (%) | Selectivity (%) |
| 5% Rh/C | Methanol | 25 | 20 | >99 | ~98 |
| 5% Ru/C | Methanol | 25 | 10 | >99 | High |
| 5% Pd/C | Dichloromethane | 25 | 1 | High | Moderate |
This protocol provides a general method for the intramolecular cyclization to form the tropinone core, a key intermediate. This is a plausible laboratory analog of the biosynthetic pathway.
Materials:
-
Methyl 1-methyl-2-pyrrolidineacetate derivative (with an ester on the N-acetic acid chain)
-
Anhydrous toluene or other aprotic solvent
-
Strong base (e.g., Sodium hydride (NaH) or Sodium ethoxide (NaOEt))
-
Inert atmosphere (Nitrogen or Argon)
-
Aqueous acid (e.g., 1 M HCl) for workup
Procedure:
-
To a flame-dried, three-necked flask equipped with a reflux condenser and under an inert atmosphere, add a suspension of the strong base (e.g., NaH, 1.1 equivalents) in anhydrous toluene.
-
Slowly add a solution of the functionalized methyl 1-methyl-2-pyrrolidineacetate derivative in anhydrous toluene to the stirred suspension at room temperature or elevated temperature.
-
Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to 0 °C and cautiously quench with a saturated aqueous solution of ammonium chloride or dilute acid.
-
Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting crude β-keto ester (a tropinone precursor) can be purified by column chromatography.
This protocol outlines the final steps to obtain a cocaine-like tropane alkaloid.
Materials:
-
Tropinone precursor (β-keto ester)
-
Reducing agent (e.g., Sodium borohydride (NaBH₄))
-
Methanol
-
Benzoyl chloride
-
Pyridine or other suitable base
-
Dichloromethane (DCM)
Procedure (Reduction):
-
Dissolve the tropinone precursor in methanol and cool the solution to 0 °C.
-
Slowly add the reducing agent (e.g., NaBH₄) in portions.
-
Stir the reaction at 0 °C to room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction by the slow addition of water or dilute acid.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate to yield the crude alcohol (methylecgonine analog).
Procedure (Benzoylation):
-
Dissolve the crude alcohol in DCM and add pyridine.
-
Cool the solution to 0 °C and slowly add benzoyl chloride.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Wash the reaction mixture with water, dilute aqueous copper sulfate solution (to remove pyridine), and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the final tropane alkaloid by column chromatography or recrystallization.
Signaling Pathways and Logical Relationships
The biosynthetic pathway of cocaine provides a logical framework for the synthetic application of this compound. The key steps involve the formation of the N-methyl-Δ¹-pyrrolinium cation, which is analogous to the hydrogenated precursor, followed by condensation and cyclization.
Conclusion
This compound is a valuable and readily accessible precursor for the synthesis of tropane alkaloids. Through a straightforward hydrogenation to its corresponding pyrrolidine derivative, it provides a key building block for the construction of the characteristic 8-azabicyclo[3.2.1]octane skeleton. The outlined protocols, based on established chemical transformations, offer a practical guide for researchers in natural product synthesis and drug development to utilize this precursor for accessing a range of biologically active tropane alkaloids. Further optimization of reaction conditions may be necessary depending on the specific target molecule and desired stereochemistry.
Application of Methyl 1-methyl-2-pyrroleacetate in Medicinal Chemistry: A Versatile Intermediate for Bioactive Scaffolds
Introduction
Methyl 1-methyl-2-pyrroleacetate is a substituted pyrrole derivative that serves as a valuable and versatile intermediate in the field of medicinal chemistry.[1][2] Its inherent chemical reactivity, stemming from the electron-rich pyrrole core and the functionalized acetate side chain, allows for its elaboration into a variety of more complex molecular architectures. While not typically a pharmacologically active agent in itself, its utility lies in its role as a foundational building block for the synthesis of bioactive compounds, particularly in the development of pharmaceutical agents and agrochemicals.[2] The pyrrole motif is a privileged structure in drug discovery, appearing in numerous approved drugs and clinical candidates, and this compound provides a convenient entry point to this chemical space.[3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 51856-79-2 | [1] |
| Molecular Formula | C₈H₁₁NO₂ | [1] |
| Molecular Weight | 153.18 g/mol | [1] |
| Appearance | Light yellow to brown clear liquid | [2] |
| Boiling Point | 85 °C at 2 mmHg | [2] |
| Density | 1.09 g/mL | [2] |
| Refractive Index | n20D 1.5 | [2] |
Synthesis of this compound
A common synthetic route to this compound involves the reaction of methyl 1-methylpyrrole-2-glyoxylate with hydrogen sulfide in pyridine. This process results in a good yield of the desired product.[4]
Experimental Protocol: Synthesis of this compound[4]
-
A solution of 50 g of methyl 1-methylpyrrole-2-glyoxylate in 200 ml of pyridine is prepared and cooled to -78°C.
-
To this cooled solution, 64 g of hydrogen sulfide is added.
-
The resulting mixture is sealed in a stirred autoclave and heated to 63°C. The pressure will rise to approximately 130 p.s.i.
-
The reaction is allowed to proceed for 27 hours.
-
After the reaction is complete, the hydrogen sulfide is carefully driven off using a nitrogen stream.
-
The solution is decanted from the precipitated sulfur.
-
Pyridine is removed by distillation at 20 mm Hg.
-
The residue is then distilled at 0.03 mm Hg, collecting the fraction boiling at 68-70°C, to yield oily this compound.
Application as a Precursor to Bioactive Pyrrolidines
A significant application of this compound in medicinal chemistry is its use as a precursor for the synthesis of substituted pyrrolidines. The pyrrolidine ring is another important scaffold in many biologically active compounds. The saturation of the pyrrole ring in this compound can be achieved through catalytic hydrogenation.[4][5][6]
The resulting product, methyl 1-methyl-2-pyrrolidineacetate, is a valuable intermediate for further synthetic transformations. For instance, this pyrrolidine derivative has been mentioned as an intermediate in the biosynthesis of cocaine and in the synthesis of the antihistaminic drug, clemastine.[5][7]
Experimental Protocol: Catalytic Hydrogenation of this compound[4][5]
This protocol describes a general method for the hydrogenation of the pyrrole ring, which can be adapted based on the specific catalyst and conditions reported in the literature. High conversion and selectivity have been achieved using rhodium and ruthenium catalysts.[4]
-
Catalyst Preparation: A supported noble metal catalyst (e.g., Rh/C or Ru/C) is suspended in a suitable solvent (e.g., methanol) in a hydrogenation vessel.
-
Reaction Setup: this compound is dissolved in the same solvent and added to the hydrogenation vessel.
-
Hydrogenation: The vessel is purged with hydrogen gas and then pressurized to the desired pressure (e.g., 20 bar). The reaction mixture is stirred at a controlled temperature (e.g., room temperature) until the uptake of hydrogen ceases.
-
Work-up: The catalyst is removed by filtration through a pad of celite. The filtrate is concentrated under reduced pressure to yield the crude methyl 1-methyl-2-pyrrolidineacetate, which can be purified by distillation or chromatography.
Future Perspectives
The utility of this compound as a starting material in medicinal chemistry is well-established, primarily for accessing the pyrrolidine scaffold. Future applications may focus on leveraging the reactivity of both the pyrrole ring and the acetate side chain to generate novel and diverse libraries of compounds for high-throughput screening. The development of new catalytic methods for the functionalization of the pyrrole ring of this intermediate could further expand its applications in the discovery of new therapeutic agents.
References
- 1. CAS 51856-79-2: 1H-Pyrrole-2-acetic acid, 1-methyl-, methy… [cymitquimica.com]
- 2. CAS 51856-79-2: Ácido 1H-pirrol-2-acético, 1-metil-, éster… [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Pyrrole-Based Kinase Inhibitors: A Case Study of Sunitinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kinase inhibitors are a cornerstone of modern targeted cancer therapy. The pyrrole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous kinase inhibitors due to its ability to engage in key interactions within the ATP-binding site of these enzymes. This document provides detailed application notes and protocols for the synthesis and understanding of a prominent pyrrole-containing kinase inhibitor, Sunitinib. While the initial focus was on "Methyl 1-methyl-2-pyrroleacetate" as a starting material, the lack of extensive public-domain literature on its direct use in complex kinase inhibitor synthesis has led to the selection of Sunitinib as a representative example. Sunitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor, and its synthesis and mechanism of action are well-documented, providing a valuable case study.[1][]
Sunitinib is an oral medication used for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumor (GIST).[1] Its mechanism of action involves the inhibition of multiple RTKs, including platelet-derived growth factor receptors (PDGF-Rs) and vascular endothelial growth factor receptors (VEGFRs), which are crucial for both tumor angiogenesis and cell proliferation.[1][3][4][5] By simultaneously blocking these signaling pathways, Sunitinib effectively reduces tumor vascularization and induces cancer cell apoptosis, leading to a reduction in tumor size.[1][]
Data Presentation: Sunitinib Activity Profile
The inhibitory activity of Sunitinib against various kinases is summarized in the table below. The IC50 values represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.
| Kinase Target | IC50 (nM) | Cellular/Assay Conditions |
| PDGFRβ | 2 | Cell-free assay |
| VEGFR2 (Flk-1) | 80 | Cell-free assay |
| c-Kit | Varies (Potent Inhibition) | Not specified |
| FLT3 | 30-250 | Dependent on mutation status |
| VEGFR1 | - | Potent Inhibition |
| VEGFR3 | - | Potent Inhibition |
| RET | - | Potent Inhibition |
| CSF-1R | - | Potent Inhibition |
Data compiled from multiple sources.[6][7][8][9]
Signaling Pathways Inhibited by Sunitinib
Sunitinib exerts its anti-cancer effects by inhibiting key signaling pathways involved in tumor growth, angiogenesis, and metastasis. The primary targets are the VEGFR and PDGFR pathways.
VEGFR Signaling Pathway
The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a critical regulator of angiogenesis, the formation of new blood vessels.[10][11] In cancer, tumors induce angiogenesis to supply themselves with nutrients and oxygen. Sunitinib inhibits VEGFRs, thereby disrupting this process.[4][5]
Caption: VEGFR signaling pathway and the inhibitory action of Sunitinib.
PDGFR Signaling Pathway
The Platelet-Derived Growth Factor (PDGF) signaling pathway is involved in cell growth, proliferation, and differentiation.[12][13] In some cancers, aberrant PDGFR signaling contributes to tumor progression. Sunitinib's inhibition of PDGFRs blocks these pro-tumorigenic signals.[4][5]
Caption: PDGFR signaling pathway and the inhibitory action of Sunitinib.
Experimental Protocols
Synthesis of Sunitinib
The synthesis of Sunitinib can be achieved through various routes. A common and efficient method involves the condensation of a pyrrole aldehyde intermediate with an oxindole.[14][15] The following is a representative multi-step synthesis protocol.
References
- 1. Sunitinib - Wikipedia [en.wikipedia.org]
- 3. Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Sunitinib Malate? [synapse.patsnap.com]
- 5. massivebio.com [massivebio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleck.co.jp [selleck.co.jp]
- 9. selleckchem.com [selleckchem.com]
- 10. cusabio.com [cusabio.com]
- 11. VEGF Pathway | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. Roles of PDGF/PDGFR signaling in various organs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sinobiological.com [sinobiological.com]
- 14. researchgate.net [researchgate.net]
- 15. CN101333215A - A kind of synthetic method of sunitinib base - Google Patents [patents.google.com]
Application Notes and Protocols for "Methyl 1-methyl-2-pyrroleacetate" in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the utilization of Methyl 1-methyl-2-pyrroleacetate as a versatile intermediate in the synthesis of agrochemical analogues. The protocols focus on key chemical transformations of the pyrrole scaffold, enabling the creation of diverse molecular architectures for screening and development of novel active ingredients.
Overview of Synthetic Potential
This compound is a valuable building block for the synthesis of various substituted pyrrole derivatives. Its core structure is present in a number of biologically active molecules. The ester functionality at the 2-position can be readily hydrolyzed to the corresponding carboxylic acid, which can then be further modified. The pyrrole ring itself is amenable to electrophilic substitution, primarily at the 5-position, allowing for the introduction of a wide range of functional groups.
This document provides detailed protocols for two key transformations:
-
Hydrolysis of the methyl ester to yield 1-methyl-2-pyrroleacetic acid.
-
Friedel-Crafts Acylation at the 5-position of the pyrrole ring, exemplified by the synthesis of a precursor to Tolmetin, a well-documented synthetic process that serves as a model for the synthesis of potential agrochemical candidates.
Experimental Protocols
Hydrolysis of this compound to 1-methyl-2-pyrroleacetic acid
This protocol describes the conversion of the methyl ester to the corresponding carboxylic acid, a crucial step for subsequent amide coupling or other modifications.
Reaction Scheme:
Caption: Hydrolysis of this compound.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | 153.18 | 25 g | 0.163 |
| Sodium Hydroxide (NaOH) | 40.00 | 7.2 g | 0.180 |
| Water (H₂O) | 18.02 | 300 mL | - |
| Hydrochloric Acid (HCl), concentrated | 36.46 | As needed | - |
| Ethyl Acetate | 88.11 | 250 mL | - |
Procedure:
-
To a 500 mL round-bottom flask, add this compound (25 g, 0.163 mol) and water (250 mL).
-
Prepare a solution of sodium hydroxide (7.2 g, 0.180 mol) in water (50 mL) and add it to the flask.
-
Stir the reaction mixture at room temperature (20-25°C) for 6-10 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the hydrolysis, cool the reaction mixture to 0-5°C in an ice bath.
-
Acidify the mixture to a pH of approximately 1.5 by the dropwise addition of concentrated hydrochloric acid.
-
A solid precipitate of 1-methyl-2-pyrroleacetic acid will form.
-
Extract the product with ethyl acetate (250 mL).
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the solid product.
-
The crude product can be further purified by recrystallization.
Expected Yield: 90-95%
Friedel-Crafts Acylation of a this compound Analogue
This protocol details the Friedel-Crafts acylation at the 5-position of a pyrrole-2-acetate derivative, using the synthesis of a Tolmetin precursor as a representative example. This reaction is a key step in introducing aryl ketone moieties, which are common in various agrochemicals.
Reaction Scheme:
Caption: Friedel-Crafts acylation of a pyrrole derivative.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | 153.18 | 15.3 g | 0.1 |
| p-Toluoyl chloride | 154.61 | 17.0 g | 0.11 |
| Aluminum chloride (AlCl₃) | 133.34 | 14.7 g | 0.11 |
| Dichloromethane (CH₂Cl₂) | 84.93 | 200 mL | - |
| Methanol (CH₃OH) | 32.04 | 100 mL | - |
Procedure:
-
In a flame-dried 500 mL three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, suspend aluminum chloride (14.7 g, 0.11 mol) in dichloromethane (100 mL) under a nitrogen atmosphere.
-
Cool the suspension to 0-5°C in an ice bath.
-
Slowly add a solution of p-toluoyl chloride (17.0 g, 0.11 mol) in dichloromethane (50 mL) to the suspension while maintaining the temperature below 5°C.
-
Stir the mixture for 15 minutes at 0-5°C.
-
Add a solution of this compound (15.3 g, 0.1 mol) in dichloromethane (50 mL) dropwise over 30 minutes, keeping the temperature below 5°C.
-
After the addition is complete, allow the reaction mixture to stir at 0-5°C for 1 hour.
-
Pour the reaction mixture slowly into a mixture of crushed ice (200 g) and concentrated hydrochloric acid (20 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product, methyl 1-methyl-5-(4-methylbenzoyl)-pyrrole-2-acetate, can be purified by column chromatography or recrystallization from methanol.[1]
Expected Yield: 80-90%
Data Presentation
Table 1: Physicochemical Properties of Key Compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| This compound | 51856-79-2 | C₈H₁₁NO₂ | 153.18 | Colorless to yellow liquid |
| 1-methyl-2-pyrroleacetic acid | 21898-59-9 | C₇H₉NO₂ | 139.15 | White to off-white solid |
| Methyl 1-methyl-5-(4-methylbenzoyl)-pyrrole-2-acetate | 63653-53-2 | C₁₆H₁₇NO₃ | 271.31 | Crystalline solid |
Table 2: Summary of Reaction Parameters and Yields
| Reaction | Key Reagents | Solvent | Reaction Time (h) | Temperature (°C) | Typical Yield (%) |
| Hydrolysis of this compound | Sodium Hydroxide | Water | 6-10 | 20-25 | 90-95 |
| Friedel-Crafts Acylation of this compound analogue | p-Toluoyl chloride, Aluminum chloride | Dichloromethane | 1 | 0-5 | 80-90 |
Logical Workflow for Synthesis and Modification
The following diagram illustrates the logical progression from the starting material to more complex, potentially bioactive molecules.
Caption: Synthetic workflow from this compound.
These protocols and data provide a solid foundation for researchers to explore the synthetic utility of this compound in the development of novel agrochemicals. The provided reaction conditions are robust and can be adapted for the synthesis of a wide range of analogues for biological screening.
References
Application Notes and Protocols for Methyl 1-methyl-2-pyrroleacetate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of Methyl 1-methyl-2-pyrroleacetate, a versatile intermediate in organic synthesis. The following sections outline key reactions, including catalytic hydrogenation of the pyrrole ring, hydrolysis of the methyl ester, and electrophilic substitution on the pyrrole nucleus.
Catalytic Hydrogenation of the Pyrrole Ring
The saturation of the pyrrole ring in this compound to yield the corresponding pyrrolidine derivative, Methyl 1-methyl-2-pyrrolidineacetate, is a valuable transformation in the synthesis of various biologically active molecules. Extensive studies have been conducted on the heterogeneous catalytic hydrogenation of this substrate, revealing the efficacy of various noble metal catalysts.
Data Presentation: Catalyst Screening and Reaction Conditions
The following table summarizes the results from various studies on the catalytic hydrogenation of this compound. High conversions and selectivities for the pyrrolidine product have been achieved under non-acidic conditions.
| Catalyst | Support | Solvent | Temperature (°C) | Pressure (bar H₂) | Conversion (%) | Selectivity (%) | Reference |
| Rhodium | Carbon | Methanol | 25 | 20 | >99 | >98 | Hegedűs et al. |
| Ruthenium | Carbon | Methanol | 25 | 10 | High | High | Hegedűs et al. |
| Palladium | Carbon | Methanol | 80 | 6 | High | High | Hegedűs et al. |
| Palladium | Carbon | Dichloromethane | 30 | 6 | High | Moderate | Hegedűs et al. |
Note: "High" indicates reported values typically exceeding 90%. Specific yields and detailed characterization are reported in the cited literature.
Experimental Protocol: Catalytic Hydrogenation using Rh/C
This protocol describes a typical procedure for the selective hydrogenation of the pyrrole ring of this compound.
Materials:
-
This compound
-
5% Rhodium on activated carbon (Rh/C)
-
Methanol (anhydrous)
-
Hydrogen gas (high purity)
-
Autoclave or high-pressure hydrogenation apparatus
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
Procedure:
-
To a high-pressure autoclave, add this compound (1.0 eq).
-
Add 5% Rh/C catalyst (5-10 mol% Rh).
-
Add anhydrous methanol to dissolve the substrate (concentration typically 0.1-0.5 M).
-
Seal the autoclave and purge with nitrogen gas several times, followed by purging with hydrogen gas.
-
Pressurize the autoclave with hydrogen gas to 20 bar.
-
Stir the reaction mixture vigorously at room temperature (25 °C) for 12-24 hours.
-
Monitor the reaction progress by techniques such as TLC, GC, or LC-MS.
-
Upon completion, carefully vent the hydrogen gas and purge the autoclave with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product, Methyl 1-methyl-2-pyrrolidineacetate.
-
The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.
dot
Caption: Workflow for the catalytic hydrogenation of this compound.
Hydrolysis of the Methyl Ester (Saponification)
The methyl ester of this compound can be readily hydrolyzed to the corresponding carboxylic acid, 1-methyl-1H-pyrrole-2-acetic acid, under basic conditions. This carboxylic acid can serve as a key building block for further derivatization, such as amide bond formation.
Experimental Protocol: Saponification using Lithium Hydroxide
This protocol provides a standard procedure for the saponification of the methyl ester.
Materials:
-
This compound
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF)
-
Water (deionized)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (anhydrous)
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide monohydrate (1.5 - 2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Remove the THF under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 3-4 with 1 M HCl.
-
Extract the product into ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield 1-methyl-1H-pyrrole-2-acetic acid.
dot
Caption: General workflow for the saponification of this compound.
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds. For this compound, the pyrrole ring is activated towards electrophilic substitution. The formyl group is expected to be introduced at the C5 position, which is the most electron-rich and sterically accessible position.
Experimental Protocol: Vilsmeier-Haack Formylation
This protocol is a representative procedure for the formylation of a pyrrole derivative.
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Sodium sulfate (anhydrous)
-
Rotary evaporator
Procedure:
-
In a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool a solution of anhydrous DMF (3.0 eq) in anhydrous DCM to 0 °C.
-
Add phosphorus oxychloride (1.2 eq) dropwise to the stirred DMF solution, maintaining the temperature at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise to the Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is basic.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the formylated product.
dot
Caption: Simplified pathway of the Vilsmeier-Haack formylation reaction.
Other Potential Reactions
-
Friedel-Crafts Acylation: Acylation of the pyrrole ring, likely at the C5 or C4 position, can be achieved using an acyl chloride or anhydride with a Lewis acid catalyst (e.g., AlCl₃, SnCl₄). The ester group may be sensitive to strong Lewis acids, so milder conditions should be explored.
-
Alkylation: Alkylation of the pyrrole ring can be performed under Friedel-Crafts conditions, although this can be prone to polyalkylation. Alternatively, other methods for C-H alkylation of heterocycles could be employed.
-
Reduction of the Ester: The methyl ester can be reduced to the corresponding primary alcohol, 2-(1-methyl-1H-pyrrol-2-yl)ethanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent. Care must be taken to control the reaction conditions to avoid reduction of the pyrrole ring, although LiAlH₄ is generally selective for the ester in the presence of a pyrrole.
These application notes provide a starting point for the synthetic manipulation of this compound. Researchers are encouraged to consult the primary literature for more detailed information and to optimize reaction conditions for their specific applications.
Application of Methyl 1-methyl-2-pyrroleacetate in the Synthesis of Pyrrole-Containing Pharmaceuticals
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of biological activities. Methyl 1-methyl-2-pyrroleacetate is a key building block in the synthesis of many such compounds, valued for its reactive pyrrole ring and the acetic acid side chain that can be readily modified. This document provides a detailed protocol for the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Tolmetin, utilizing this compound as a starting material. While this starting material is a potential precursor for other complex pyrrole-containing drugs such as Ketorolac and Atorvastatin, publicly available, detailed synthetic routes directly from this compound for these compounds are not as well-established. Therefore, the synthesis of Tolmetin serves as an exemplary case for the application of this versatile building block.
Synthesis of Tolmetin from this compound
The synthesis of Tolmetin from this compound involves a two-step process: a Friedel-Crafts or Vilsmeier-Haack-type acylation to introduce the p-toluoyl group at the 5-position of the pyrrole ring, followed by the hydrolysis of the methyl ester to the corresponding carboxylic acid.
Step 1: Synthesis of Methyl 1-methyl-5-(4-methylbenzoyl)-1H-pyrrole-2-acetate (Tolmetin Methyl Ester)
This step involves the acylation of this compound with a p-toluoyl derivative. A common method is the Vilsmeier-Haack reaction, which uses a formylating agent generated in situ, or a Friedel-Crafts acylation using p-toluoyl chloride and a Lewis acid. A patent describes a process using toluoyl morpholide and phosphorous oxychloride.
Experimental Protocol:
-
Complex Formation: In a flask maintained under an inert atmosphere (e.g., nitrogen or argon), add p-toluoyl morpholide (1.0 equivalent). At a temperature of 15-25°C, slowly add phosphorous oxychloride (1.65 equivalents).
-
Raise the temperature of the reaction mixture to 25-30°C and stir until the formation of the Vilsmeier-Haack reagent complex is complete.
-
Acylation: To the freshly prepared complex, add this compound (1.0 equivalent) and stir the reaction mixture. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Once the reaction is complete, the mixture is carefully quenched with an ice-water mixture. The product is then extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent like methanol to obtain crystalline Methyl 5-(p-methylbenzoyl)-l-methylpyrrole-2-acetate.
Step 2: Hydrolysis of Methyl 1-methyl-5-(4-methylbenzoyl)-1H-pyrrole-2-acetate to Tolmetin
The final step is the saponification of the methyl ester to the carboxylic acid, Tolmetin.
Experimental Protocol:
-
Hydrolysis: To a mixture of water and Methyl 5-(p-methylbenzoyl)-l-methylpyrrole-2-acetate (1.0 equivalent), add a solution of sodium hydroxide (e.g., 10% aqueous solution, 1.2 equivalents) at 20-25°C.
-
Maintain the temperature and stir the reaction mixture for 6-10 hours, or until the hydrolysis is complete as monitored by TLC.
-
Isolation and Purification: After completion, the reaction mixture is filtered. The filtrate is then acidified with a dilute acid (e.g., 10% HCl) to a pH of approximately 3-4 to precipitate the crude Tolmetin.
-
The precipitated solid is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., isopropanol/water) to yield pure Tolmetin.
Quantitative Data Summary
| Step | Reactant | Reagent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1 | This compound | p-toluoyl morpholide, POCl₃ | - | 15-30 | - | Methyl 1-methyl-5-(4-methylbenzoyl)-1H-pyrrole-2-acetate | - |
| 2 | Methyl 1-methyl-5-(4-methylbenzoyl)-1H-pyrrole-2-acetate | NaOH (aq) | Water | 20-25 | 6-10 | 1-methyl-5-(4-methylbenzoyl)-1H-pyrrole-2-acetic acid (Tolmetin) | High |
Note: Specific yields can vary based on reaction scale and purification methods. The patent literature suggests high-yielding steps.
Visualization of the Synthetic Pathway
Caption: Synthetic pathway for Tolmetin.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of pyrrole-containing pharmaceuticals. The provided protocol for the synthesis of Tolmetin illustrates a practical application, involving straightforward acylation and hydrolysis steps. Researchers in drug discovery and development can utilize this information as a foundation for the synthesis of Tolmetin and as a strategic guide for the development of novel pyrrole-based therapeutic agents. The adaptability of the pyrrole ring in this compound allows for various modifications, opening avenues for the creation of a diverse range of bioactive molecules.
Application Notes and Protocols: Acylation and Alkylation of Methyl 1-methyl-2-pyrroleacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrrole-based compounds are foundational scaffolds in medicinal chemistry and drug discovery, appearing in numerous natural products and synthetic pharmaceuticals.[1][2] Their versatile electronic properties and ability to engage in various biological interactions make them "privileged structures" for developing novel therapeutic agents.[1] Methyl 1-methyl-2-pyrroleacetate is a valuable starting material, notably serving as a key precursor in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like Tolmetin.[2]
Functionalization of the pyrrole ring through electrophilic substitution reactions, such as acylation and alkylation, is a critical strategy for creating diverse libraries of compounds for biological screening. The regioselectivity of these reactions on the this compound scaffold is governed by the directing effects of the existing substituents. The N-methyl group is an activating group that directs electrophiles to the C2 and C5 positions, while the methylacetate group at C2 is an electron-withdrawing, deactivating group that directs to the C4 position. With the C2 position blocked, the activating effect of the N-methyl group strongly favors electrophilic substitution at the C5 position . This is confirmed in synthetic routes to Tolmetin, where acylation occurs specifically at C5.[3]
These notes provide an overview of, and detailed protocols for, the acylation and alkylation of this compound, focusing on methods relevant to drug development.
Acylation Reactions
Acylation introduces a C-C bond by adding an acyl group (R-C=O) to the pyrrole ring, typically at the C5 position. This is a robust method for synthesizing ketones that serve as intermediates for a wide range of pharmaceuticals. The most common methods are the Friedel-Crafts acylation and the Vilsmeier-Haack reaction for formylation.
Friedel-Crafts Acylation
This classic reaction involves the use of an acyl chloride or anhydride with a Lewis acid catalyst (e.g., AlCl₃, TiCl₄) to generate a highly reactive acylium ion electrophile.[4][5] Organocatalytic methods using reagents like 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) have also been developed as milder, metal-free alternatives for acylating N-methylpyrrole.[6] For the synthesis of Tolmetin, a Friedel-Crafts acylation of the pyrrole-2-acetate precursor with p-toluoyl chloride is a key step.[3][6]
Table 1: Representative Conditions for Friedel-Crafts Acylation of 1-Methylpyrrole Scaffolds
| Substrate | Acylating Agent | Catalyst / Conditions | Solvent | Yield | Position | Reference |
| N-Methylpyrrole | Benzoyl Chloride | 15 mol% DBN, reflux | Toluene | 91% | C2 | [6] |
| N-Methylpyrrole | p-Toluoyl Chloride | 15 mol% DBN, reflux | Toluene | 92% | C2 | [6] |
| N-Methylpyrrole | p-Nitrobenzoyl Chloride | 15 mol% DBN, reflux | Toluene | 93% | C2 | [6] |
| N-Methylpyrrole | Benzoyl Chloride | TiCl₄, 25°C | Dichloromethane | 94% | C2 | [7][8] |
| 1-Methyl-2-pyrroleacetic acid | p-Toluoyl Chloride | Lewis Acid (e.g., AlCl₃) | Dichloromethane | 78% (for Tolmetin) | C5 | [6] |
Note: Yields for N-Methylpyrrole are provided as a baseline for a more activated substrate. The yield for the Tolmetin precursor is representative of acylation on the less reactive this compound scaffold.
Caption: Experimental workflow for Friedel-Crafts acylation.
Protocol 1: Friedel-Crafts Acylation at the C5 Position
This protocol describes the synthesis of Methyl 5-(4-methylbenzoyl)-1-methyl-1H-pyrrole-2-acetate , a key intermediate for Tolmetin.
Materials:
-
This compound
-
p-Toluoyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Ice, distilled water, saturated sodium bicarbonate solution, brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, nitrogen atmosphere setup
Procedure:
-
Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.
-
Suspend anhydrous AlCl₃ (1.2 equivalents) in anhydrous DCM under a nitrogen atmosphere.
-
Cool the suspension to 0°C in an ice bath.
-
Add p-toluoyl chloride (1.1 equivalents) dropwise to the suspension while stirring. Allow the mixture to stir for 15-20 minutes at 0°C.
-
Dissolve this compound (1.0 equivalent) in anhydrous DCM and add it dropwise to the reaction mixture via the dropping funnel over 30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and water to quench the reaction.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with distilled water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the pure product.
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a specific method to introduce a formyl (-CHO) group onto an electron-rich aromatic ring.[9][10] The Vilsmeier reagent, a chloroiminium ion, is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[11][12] This reaction provides a direct route to 5-formyl-1-methyl-2-pyrroleacetate, a versatile intermediate for further functionalization.
Protocol 2: Vilsmeier-Haack Formylation at the C5 Position
Materials:
-
This compound
-
Anhydrous N,N-dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated sodium acetate solution, saturated sodium bicarbonate solution
-
Standard laboratory glassware, magnetic stirrer, nitrogen atmosphere setup
Procedure:
-
In a flame-dried flask under a nitrogen atmosphere, cool anhydrous DMF (3.0 equivalents) to 0°C.
-
Add POCl₃ (1.2 equivalents) dropwise with vigorous stirring, ensuring the temperature remains below 10°C. The Vilsmeier reagent will form as a solid or viscous oil.
-
Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature for another 30 minutes.
-
Add anhydrous DCE or DCM to the flask, followed by a solution of this compound (1.0 equivalent) in the same solvent.
-
Heat the reaction mixture to a gentle reflux (e.g., 50-60°C) and monitor by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice.
-
Add a saturated solution of sodium acetate or sodium bicarbonate to neutralize the mixture until it is alkaline (pH > 8).
-
Stir the mixture at room temperature for 1-2 hours to ensure complete hydrolysis of the intermediate iminium salt.
-
Extract the product with DCM or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting aldehyde by column chromatography.
Alkylation Reactions
Alkylation introduces an alkyl group onto the pyrrole ring. While C-alkylation of pyrroles via Friedel-Crafts type reactions is less common than acylation due to issues with polysubstitution and catalyst deactivation, it remains a viable, though often lower-yielding, pathway. The reaction typically employs an alkyl halide and a Lewis acid. As with acylation, the C5 position is the most probable site of substitution.
Table 2: Representative Conditions for Friedel-Crafts Alkylation
| Substrate | Alkylating Agent | Catalyst | Solvent | Expected Position | Notes |
| This compound | Benzyl Bromide | AlCl₃ (catalytic) | Nitrobenzene | C5 | Reaction conditions may require optimization to minimize side products. |
| This compound | t-Butyl Chloride | FeCl₃ | Dichloromethane | C5 | Tertiary alkyl halides are often more effective due to stable carbocation formation. |
Protocol 3: General Procedure for Friedel-Crafts Alkylation at the C5 Position
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, t-butyl chloride)
-
Lewis acid catalyst (e.g., AlCl₃, FeCl₃)
-
Anhydrous solvent (e.g., DCM, nitrobenzene)
Procedure:
-
Dissolve this compound (1.0 equivalent) in an anhydrous solvent under a nitrogen atmosphere.
-
Add the Lewis acid catalyst (0.1 to 1.1 equivalents, requires optimization) and stir the mixture.
-
Add the alkyl halide (1.1 equivalents) dropwise at a suitable temperature (typically 0°C to room temperature).
-
Monitor the reaction by TLC. Note that these reactions can be sluggish and may produce side products.
-
Upon completion or when no further conversion is observed, quench the reaction by slowly adding ice-water.
-
Perform an aqueous workup similar to the acylation protocol (extraction, washing, drying).
-
Purify the crude product by column chromatography to isolate the C5-alkylated pyrrole.
Applications in Drug Discovery & Signaling Pathways
The functionalization of this compound is directly relevant to the synthesis of NSAIDs that target inflammatory signaling pathways.
Mechanism of Action: Tolmetin and the COX Pathway
Tolmetin, a 5-aroyl-1-methyl-2-pyrroleacetate derivative, functions by inhibiting cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[2] These enzymes are critical for the conversion of arachidonic acid into prostaglandins (PGs), which are key signaling molecules that mediate inflammation, pain, and fever. By blocking the active site of COX enzymes, Tolmetin prevents prostaglandin synthesis, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects. The development of new acylated and alkylated analogs of this scaffold could lead to new COX inhibitors with improved selectivity or potency.
Caption: Inhibition of the Prostaglandin Synthesis Pathway.
Beyond NSAIDs, the pyrrole nucleus is a key component in drugs targeting a multitude of pathways, including:
-
Protein Kinase Inhibition: Many pyrrole-containing drugs, such as Sunitinib, are potent inhibitors of protein kinases (e.g., VEGFR-2) involved in cancer cell proliferation and angiogenesis.[3][13]
-
Cholinesterase Inhibition: Derivatives have been explored as cholinesterase inhibitors for the treatment of Alzheimer's disease.[14][15]
-
Antimicrobial Agents: The pyrrole scaffold is found in numerous natural and synthetic compounds with antibacterial and antifungal properties.[16][17]
The synthesis of novel acylated and alkylated derivatives of this compound provides a valuable platform for discovering new lead compounds targeting these and other critical biological pathways.
References
- 1. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. par.nsf.gov [par.nsf.gov]
- 3. Design, synthesis, anticancer evaluation, and molecular modelling studies of novel tolmetin derivatives as potential VEGFR-2 inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Insights into the Friedel–Crafts Benzoylation of N-Methylpyrrole inside the Confined Space of the Self-Assembled Resorcinarene Capsule - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Regiospecific C-acylation of pyrroles and indoles using N-acylbenzotriazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 10. ijpcbs.com [ijpcbs.com]
- 11. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 12. m.youtube.com [m.youtube.com]
- 13. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation [mdpi.com]
- 14. Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. 2(3H)Pyrrolone – a Biologically Active Scaffold (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 17. mdpi.com [mdpi.com]
Application Notes and Protocols: Methyl 1-methyl-2-pyrroleacetate
For Researchers, Scientists, and Drug Development Professionals
While "Methyl 1-methyl-2-pyrroleacetate" is a valuable synthetic intermediate, current literature primarily details its synthesis and subsequent use in hydrogenation reactions to form key pharmaceutical building blocks, rather than its direct application in multicomponent reactions. These application notes provide a comprehensive overview of its synthesis and utilization in catalytic hydrogenation.
I. Synthesis of this compound
This compound is synthesized from methyl 1-methylpyrrole-2-glyoxylate. The process involves the reduction of the glyoxylate group. A common method is through a reaction with hydrogen sulfide in pyridine.
Experimental Protocol: Synthesis of this compound [1]
This protocol is adapted from a literature source for the synthesis of this compound.
Materials:
-
Methyl 1-methylpyrrole-2-glyoxylate (50 g)
-
Pyridine (200 ml)
-
Hydrogen sulfide (64 g)
-
Nitrogen gas
-
Stirred autoclave
Procedure:
-
A solution of 50 g of methyl 1-methylpyrrole-2-glyoxylate in 200 ml of pyridine is prepared.
-
The solution is cooled to -78°C.
-
64 g of hydrogen sulfide is added to the cooled solution.
-
The mixture is sealed in a stirred autoclave and heated to 63°C. The pressure will rise to approximately 130 p.s.i.
-
The reaction is allowed to proceed for 27 hours.
-
After 27 hours, the hydrogen sulfide is driven off using a nitrogen stream.
-
The solution is decanted from the precipitated sulfur.
-
Pyridine is distilled off at 20 mm Hg.
-
The residue is distilled at 0.03 mm Hg, with the product boiling at 68-70°C, to yield oily this compound.
Quantitative Data:
| Starting Material | Reagents | Solvent | Temperature | Time (h) | Yield (%) | Boiling Point (°C @ 0.03 mm Hg) | Reference |
| Methyl 1-methylpyrrole-2-glyoxylate | Hydrogen sulfide | Pyridine | 63 | 27 | 86 | 68-70 | [1] |
Synthesis Pathway:
Caption: Synthesis of this compound.
II. Application in Hydrogenation Reactions
This compound serves as a precursor for the synthesis of methyl 1-methyl-2-pyrrolidineacetate, a significant intermediate in the biosynthesis of cocaine and other pharmaceuticals.[2][3][4] The hydrogenation of the pyrrole ring is a key transformation.
Catalytic Hydrogenation of this compound
The saturation of the pyrrole ring in this compound is typically achieved through heterogeneous catalytic hydrogenation.[5][6][7] Various noble metal catalysts have been screened for this purpose, with rhodium and ruthenium catalysts demonstrating high conversion and selectivity.[5][6][7]
Experimental Protocol: General Procedure for Catalytic Hydrogenation
The following is a general protocol for the hydrogenation of this compound based on studies of similar pyrrole derivatives.[2]
Materials:
-
This compound
-
Solvent (e.g., methanol)
-
Supported noble metal catalyst (e.g., 5% Rh/C, 5% Ru/C)
-
Hydrogen gas
-
High-pressure reactor (autoclave)
Procedure:
-
The high-pressure reactor is charged with a solution of this compound in a suitable solvent.
-
The catalyst is added to the solution.
-
The reactor is sealed and purged with hydrogen gas.
-
The reactor is pressurized with hydrogen to the desired pressure.
-
The reaction mixture is stirred at the specified temperature for the required duration.
-
Upon completion, the reactor is cooled, and the pressure is released.
-
The catalyst is removed by filtration.
-
The solvent is evaporated under reduced pressure to yield the crude product, which can be further purified by distillation or chromatography.
Quantitative Data for Hydrogenation of Pyrrole Derivatives:
While specific yield data for the hydrogenation of this compound is not detailed in the provided search results, related studies on pyrrole derivatives provide insights into effective catalysts and conditions. High conversions and selectivities are achieved with rhodium and ruthenium catalysts in non-acidic media.[5][6][7] For instance, the hydrogenation of N-(1′-methylpyrrole-2′-acetyl)-(S)-proline methyl ester over a rhodium catalyst in methanol at 20 bar and 25°C resulted in a 98% isolated yield.[2]
Hydrogenation Pathway:
Caption: Hydrogenation of this compound.
Logical Relationship of Synthesis and Application:
Caption: Overall workflow from synthesis to application.
References
Application Notes and Protocols for the Synthesis of Bioactive Molecules from Methyl 1-methyl-2-pyrroleacetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of bioactive molecules derived from "Methyl 1-methyl-2-pyrroleacetate." The primary focus of this document is the synthesis of Tolmetin, a non-steroidal anti-inflammatory drug (NSAID), and its derivatives. The protocols are intended for use by qualified professionals in a laboratory setting.
Introduction
The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds with a wide range of therapeutic applications, including anti-inflammatory, anticancer, antimicrobial, and antiviral activities.[1][2][3][4] "this compound" is a key starting material and intermediate for the synthesis of various pyrrole-containing pharmaceuticals.[5] Its structure allows for versatile chemical modifications to produce a diverse array of bioactive molecules.
This document outlines the synthesis of Tolmetin, a commercially successful NSAID, starting from a precursor readily derived from this compound. Tolmetin functions by inhibiting cyclooxygenase (COX) enzymes, thereby blocking the production of prostaglandins, which are key mediators of inflammation and pain.[6][7][8][9]
Synthesis of Tolmetin from a this compound Precursor
The synthesis of Tolmetin can be achieved through a multi-step process starting from N-methylpyrrole, which can be readily synthesized from this compound via hydrolysis and decarboxylation, or used as a commercially available starting material. The following protocol is a well-established route to Tolmetin.[1][5]
Synthetic Pathway for Tolmetin
Caption: Synthetic pathway for Tolmetin.
Experimental Protocols
Protocol 1: Synthesis of 1-Methyl-5-(p-toluoyl)pyrrole-2-acetonitrile (A Key Intermediate for Tolmetin) [5]
-
Aminomethylation of 1-methylindole: 1-methylindole is reacted with formaldehyde and dimethylamine to form 2-dimethylaminomethyl-1-methylindole.
-
Quaternization: The product from the previous step is methylated with methyl iodide to yield the corresponding quaternary salt.
-
Cyanation: The quaternary salt is then reacted with sodium cyanide to produce 1-methylpyrrole-2-acetonitrile.
-
Acylation: The resulting acetonitrile is acylated at the free α-position of the pyrrole ring using 4-methylbenzoyl chloride in the presence of aluminum chloride to give 1-methyl-5-(p-toluoyl)pyrrole-2-acetonitrile.
Protocol 2: Hydrolysis to Tolmetin [1]
-
To a mixture of water (250 ml) and methyl 5-(p-methylbenzoyl)-l-methylpyrrole-2-acetate (Tolmetin ester) (25 g), a solution of sodium hydroxide (4.42 g in 50 ml of water) is added at 20-25°C.
-
The reaction mixture is maintained at this temperature for 6-10 hours for complete hydrolysis.
-
The reaction mass is then filtered.
-
The filtrate is acidified to a pH of 1.5 with 10% HCl.
-
The precipitated solid is dissolved in 250g of ethyl acetate.
-
The ethyl acetate layer is separated and concentrated to obtain solid Tolmetin.
-
The solid is dried to yield approximately 180g of Tolmetin (yield 91.25%).
Bioactivity Data
The primary mechanism of action of Tolmetin is the inhibition of COX-1 and COX-2 enzymes.[6][7][9] This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation, pain, and fever.[6][10]
| Compound | Target | Activity (IC50) | Reference |
| Tolmetin | COX-1 | 2.3 µM | [9] |
| Tolmetin | COX-2 | 1.9 µM | [9] |
Signaling Pathway
The anti-inflammatory effect of Tolmetin is achieved by blocking the prostaglandin synthesis pathway.
Mechanism of Action of Tolmetin
Caption: Inhibition of Prostaglandin Synthesis by Tolmetin.
Synthesis of Bioactive Tolmetin Derivatives
Recent research has focused on synthesizing derivatives of Tolmetin to explore their potential as anticancer agents. These derivatives often exhibit inhibitory activity against vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in tumor angiogenesis.
General Protocol for the Synthesis of Tolmetin Hydrazones[11]
-
Tolmetin is converted to its corresponding hydrazide.
-
The Tolmetin hydrazide is then reacted with various substituted aldehydes or ketones to yield the respective hydrazone derivatives.
Example: Synthesis of N′-(2,3-Dihydroxybenzylidene)-2–(1-methyl-5–(4-methylbenzoyl)-1H-pyrrol-2-yl) acetohydrazide (5b) [11]
-
Yield: 90%
-
Melting Point: 263–265 °C
-
Appearance: Creamy white solid
| Derivative | Antiproliferative Activity (GI50 in µM against NCI 60-cell line) | Reference |
| 5b | 0.87 (Leukemia), 1.23 (NSCLC), 0.98 (Colon Cancer) | [11] |
| 5c | 1.12 (Leukemia), 1.45 (NSCLC), 1.05 (Colon Cancer) | [11] |
| 5e | 0.76 (Leukemia), 1.02 (NSCLC), 0.88 (Colon Cancer) | [11] |
Anticancer Signaling Pathway
The anticancer activity of these Tolmetin derivatives is linked to the inhibition of the VEGFR-2 signaling pathway, which is crucial for angiogenesis.
Caption: Inhibition of VEGFR-2 Signaling by Tolmetin Derivatives.
References
- 1. CN103435527A - Preparation method of non-steroid anti-inflammatory drug tolmetin - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TOLMETIN Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 6. What is the mechanism of Tolmetin Sodium? [synapse.patsnap.com]
- 7. Tolmetin | C15H15NO3 | CID 5509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Tolmetin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 9. Tolmetin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Design, synthesis, anticancer evaluation, and molecular modelling studies of novel tolmetin derivatives as potential VEGFR-2 inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 1-methyl-2-pyrroleacetate
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis and scale-up of Methyl 1-methyl-2-pyrroleacetate.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent methods involve either the N-methylation of a pre-existing pyrrole ring or the construction of the N-methylated pyrrole ring from acyclic precursors. Two common approaches are:
-
Route 1: N-methylation of Methyl 2-pyrroleacetate. This is a straightforward approach where the NH group of readily available Methyl 2-pyrroleacetate is methylated.
-
Route 2: Reduction of Methyl 1-methylpyrrole-2-glyoxylate. This method involves the synthesis of a glyoxylate intermediate followed by its reduction to the desired acetate.
Q2: I am observing a mixture of products in my N-methylation reaction. What are the likely side products?
A2: A common issue in the N-alkylation of pyrroles is the formation of C-alkylated isomers. Due to the electron-rich nature of the pyrrole ring, the electrophile (methyl group) can attack the carbon atoms of the ring in addition to the nitrogen. The primary byproducts are typically C-methylated versions of Methyl 2-pyrroleacetate. Over-alkylation, though less common with a single methyl group, can also occur under harsh conditions.
Q3: What are the key safety concerns when scaling up the synthesis of this compound?
A3: Key safety concerns are dependent on the chosen synthetic route. For the N-methylation route, the use of hazardous reagents like methyl iodide (a suspected carcinogen) and strong bases like sodium hydride (pyrophoric and water-reactive) requires strict safety protocols.[1][2][3][4] Additionally, N-alkylation reactions can be exothermic, and proper thermal management is crucial to prevent runaway reactions, especially at a larger scale.[5][6][7][8]
Q4: How can I purify this compound at a large scale?
A4: For large-scale purification, fractional distillation under reduced pressure is often a viable method for liquid products like this compound.[9] If impurities have close boiling points, preparative chromatography is an alternative, though it can be more costly and generate more waste at an industrial scale.[10][11][12][13][14] Crystallization of a solid derivative followed by regeneration of the final product is another potential strategy.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no yield in N-methylation | 1. Inactive base or insufficient amount. 2. Poor quality of methylating agent. 3. Reaction temperature is too low. 4. Inappropriate solvent. | 1. Use a freshly opened or properly stored base. Increase the equivalents of the base. 2. Use a fresh, high-purity methylating agent. 3. Gradually increase the reaction temperature while monitoring the reaction progress. 4. Switch to a more polar aprotic solvent like DMF or DMSO to improve the solubility of the pyrrole anion. |
| Formation of C-methylated byproducts | 1. The reaction conditions favor C-alkylation over N-alkylation. The choice of counter-ion and solvent plays a crucial role. | 1. Change the base and solvent system. Using a potassium salt (e.g., K₂CO₃) in a polar aprotic solvent like DMF often favors N-alkylation. Stronger bases that create a more "free" anion may lead to more C-alkylation. |
| Reaction is not going to completion | 1. Insufficient reaction time. 2. Reversible reaction or product inhibition. 3. Poor mixing at larger scales. | 1. Monitor the reaction by TLC or GC/MS and extend the reaction time. 2. Use a slight excess of the methylating agent. 3. Ensure adequate agitation to maintain a homogeneous reaction mixture. |
| Exothermic runaway during scale-up | 1. Poor heat dissipation. The surface area-to-volume ratio decreases on scale-up. 2. Addition of reagents is too fast. | 1. Ensure the reactor's cooling system is adequate. Consider using a jacketed reactor with a thermal fluid. 2. Add the limiting reagent slowly and monitor the internal temperature continuously.[5][6][15][7][8] |
| Difficulty in purifying the final product | 1. Presence of close-boiling impurities. 2. Thermal decomposition of the product during distillation. | 1. Use a more efficient distillation column or consider preparative chromatography.[10][11][12][13][14] 2. Perform distillation under a higher vacuum to lower the boiling point. |
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Parameter | Route 1: N-methylation of Methyl 2-pyrroleacetate | Route 2: Reduction of Methyl 1-methylpyrrole-2-glyoxylate |
| Starting Materials | Methyl 2-pyrroleacetate, Methylating agent (e.g., Methyl Iodide) | Methyl 1-methylpyrrole-2-glyoxylate, Hydrogen Sulfide |
| Key Reagents | Base (e.g., K₂CO₃, NaH) | Pyridine |
| Typical Yield | 80-95% | ~86%[9] |
| Reaction Conditions | Room temperature to moderate heating | -78°C to 63°C, high pressure (autoclave)[9] |
| Key Advantages | Milder conditions, readily available starting material. | High yield in a single reduction step. |
| Key Disadvantages | Potential for C-alkylation byproducts. | Requires synthesis of the glyoxylate precursor, use of toxic H₂S, and high-pressure equipment. |
Table 2: Influence of Base and Solvent on the N-methylation of Pyrroles
| Base | Solvent | Methylating Agent | Temperature | Time | Yield (%) | Reference |
| K₂CO₃ | DMF | Methyl Iodide | 70°C | 1.5-2 h | ~80 | [16] |
| K₂CO₃ | DMF (microwave) | Methyl Iodide | Not specified | 3 min | 95 | [16] |
| NaOH | DMSO | Methyl Iodide | 20°C | 5 h | 93 | [17] |
| NaH | THF | Methyl Iodide | -50°C to RT | Not specified | High | [18] |
| K₂CO₃ | Acetone | Methyl Iodide | Reflux | >24 h | Moderate | [19] |
Experimental Protocols
Route 1: N-methylation of Methyl 2-pyrroleacetate
Materials:
-
Methyl 2-pyrroleacetate
-
Methyl iodide (CH₃I)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Methyl 2-pyrroleacetate (1.0 eq) in anhydrous DMF.
-
Add anhydrous potassium carbonate (1.3 eq) to the solution.
-
Stir the suspension at room temperature for 30 minutes.
-
Add methyl iodide (1.2 eq) dropwise to the mixture.
-
Heat the reaction mixture to 70°C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2 hours.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield this compound as a liquid.
Route 2: Reduction of Methyl 1-methylpyrrole-2-glyoxylate
Materials:
-
Methyl 1-methylpyrrole-2-glyoxylate
-
Pyridine
-
Hydrogen sulfide (H₂S)
-
Nitrogen gas
Procedure: [9]
-
In a stirred autoclave, dissolve Methyl 1-methylpyrrole-2-glyoxylate (50g) in pyridine (200 ml).
-
Cool the solution to -78°C and add hydrogen sulfide (64g).
-
Seal the autoclave and heat the mixture to 63°C. The pressure will rise to approximately 130 p.s.i.
-
Maintain the reaction at this temperature for 27 hours.
-
After the reaction is complete, cool the autoclave and carefully vent the excess hydrogen sulfide in a nitrogen stream.
-
Decant the solution from the precipitated sulfur.
-
Remove the pyridine by distillation at 20 mm Hg.
-
Distill the residue at 0.03 mm Hg. The product, this compound, will distill at 68-70°C, yielding approximately 39.2g (86%).
Mandatory Visualization
Caption: Troubleshooting workflow for the N-methylation of Methyl 2-pyrroleacetate.
Caption: Key considerations for scaling up exothermic N-alkylation reactions.
References
- 1. science.uct.ac.za [science.uct.ac.za]
- 2. chamberlandresearch.com [chamberlandresearch.com]
- 3. calibrechem.com [calibrechem.com]
- 4. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 5. benchchem.com [benchchem.com]
- 6. amarequip.com [amarequip.com]
- 7. benchchem.com [benchchem.com]
- 8. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
- 9. prepchem.com [prepchem.com]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. valveandcontrol.com [valveandcontrol.com]
- 13. Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biosynce.com [biosynce.com]
- 15. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. orgsyn.org [orgsyn.org]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Purification of Methyl 1-methyl-2-pyrroleacetate Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in the purification of "Methyl 1-methyl-2-pyrroleacetate" reaction products. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying crude "this compound"?
A1: The primary methods for purifying "this compound" are distillation and column chromatography. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity.
-
Distillation: This technique is effective for separating the product from non-volatile impurities and solvents. Given the compound's boiling point, vacuum distillation is necessary to prevent thermal degradation. A reported protocol involves distillation at 68-70°C under a very high vacuum of 0.03 mm Hg.[1]
-
Column Chromatography: This method is suitable for removing impurities with similar boiling points to the product. Silica gel is a common stationary phase for the purification of pyrrole derivatives.
Q2: What are the potential impurities in the synthesis of "this compound" from methyl 1-methylpyrrole-2-glyoxylate and hydrogen sulfide?
A2: Based on the specified synthesis, potential impurities may include:
-
Unreacted Starting Materials: Residual methyl 1-methylpyrrole-2-glyoxylate.
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Sulfur-Containing Byproducts: Elemental sulfur is a known byproduct of this reaction.[1] Other sulfur-containing impurities may also be present.
-
Solvent Residues: Pyridine is used as a solvent in the synthesis and may remain in the crude product.[1]
-
Side-Reaction Products: Incomplete reduction of the glyoxylate may lead to the corresponding α-hydroxy ester.
Q3: What are suitable solvent systems for Thin Layer Chromatography (TLC) analysis of "this compound"?
A3: For pyrrole derivatives and esters, a common starting point for developing a TLC solvent system is a mixture of a non-polar solvent like hexanes or heptane and a moderately polar solvent like ethyl acetate. The polarity can be adjusted to achieve an optimal Rf value (typically 0.3-0.4 for the desired compound).
| Solvent System Components | Typical Ratios (v/v) | Polarity |
| Hexane / Ethyl Acetate | 9:1 to 1:1 | Low to Medium |
| Dichloromethane / Methanol | 99:1 to 9:1 | Medium to High |
| Toluene / Ethyl Acetate | 9:1 to 1:1 | Low to Medium |
Troubleshooting Guides
Distillation
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | - Product decomposition at high temperatures.- Inefficient condensation.- Leaks in the vacuum system. | - Use a lower distillation pressure (higher vacuum) to reduce the boiling point.[2]- Ensure the condenser is adequately cooled.- Check all joints and seals for leaks. |
| Product is Colored | - Thermal degradation.- Presence of high-boiling colored impurities. | - Lower the distillation temperature by improving the vacuum.[2]- Consider a pre-purification step like a simple filtration to remove solid impurities. |
| Bumping/Uncontrolled Boiling | - Uneven heating.- Lack of boiling chips or inadequate stirring. | - Use a heating mantle with a magnetic stirrer for uniform heating.- Add fresh boiling chips or a stir bar before starting the distillation. |
| Incomplete Separation | - Boiling points of impurities are too close to the product. | - Use a fractionating column to increase the number of theoretical plates.- Optimize the reflux ratio to enhance separation. |
Column Chromatography
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation | - Inappropriate solvent system.- Column overloading. | - Develop an optimal solvent system using TLC first. Aim for a significant difference in Rf values between the product and impurities.- Reduce the amount of crude material loaded onto the column. |
| Compound Stuck on Column | - Solvent system is not polar enough. | - Gradually increase the polarity of the eluent (gradient elution). |
| Tailing of Spots on TLC/Column | - Compound is too concentrated.- Interaction with acidic silica gel. | - Dilute the sample before loading.- Add a small amount of a modifying solvent (e.g., triethylamine for basic compounds, acetic acid for acidic compounds) to the eluent. |
| Cracking of Silica Gel Bed | - Improper packing of the column. | - Pack the column using a slurry method to ensure a uniform and stable bed. |
Experimental Protocols
General Protocol for Column Chromatography Purification
-
TLC Analysis: Develop a suitable solvent system using TLC. A good starting point for "this compound" could be a mixture of hexane and ethyl acetate. Adjust the ratio to obtain an Rf value of ~0.3 for the product.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a less polar solvent. Carefully load the solution onto the top of the silica gel bed.
-
Elution: Begin eluting with the solvent system developed in the TLC analysis. If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the product and any more polar impurities.
-
Fraction Collection and Analysis: Collect fractions and monitor their composition using TLC. Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to obtain the purified "this compound".
Quantitative Data
The following table summarizes available quantitative data for the purification of "this compound".
| Purification Method | Starting Material | Purity of Starting Material | Yield (%) | Purity of Final Product | Reference |
| Vacuum Distillation (0.03 mm Hg, 68-70°C) | Crude reaction mixture from methyl 1-methylpyrrole-2-glyoxylate and H₂S | Not Specified | 86 | Not Specified | [1] |
Note: Further experimental data is required to provide a more comprehensive comparison of different purification methods.
Visualizations
Purification Workflow
Caption: A general workflow for the purification of this compound.
Troubleshooting Logic for Low Purity after Purification
Caption: A troubleshooting guide for addressing low purity issues.
References
Technical Support Center: Reactions with Methyl 1-methyl-2-pyrroleacetate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges and improve yields in reactions involving "Methyl 1-methyl-2-pyrroleacetate".
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields when synthesizing or using this compound?
A1: Low yields can often be attributed to several critical factors:
-
Purity of Starting Materials: Impurities in reagents, especially in the starting pyrrole derivatives, can lead to significant side reactions.
-
Reaction Conditions: Parameters such as temperature, reaction time, and choice of solvent are crucial and require careful optimization.
-
Moisture and Atmosphere: Many reagents used in pyrrole chemistry are sensitive to moisture and air. Using anhydrous solvents and maintaining an inert atmosphere (e.g., nitrogen or argon) is often essential.
-
Sub-optimal Reagents: The choice and quality of reagents, such as the base in N-alkylation or the catalyst in hydrogenation, can dramatically impact the reaction outcome.
-
Product Degradation: The pyrrole ring can be sensitive to strongly acidic or basic conditions, especially at elevated temperatures, leading to decomposition or polymerization.[1]
-
Purification Losses: The product may be difficult to isolate from the reaction mixture, leading to apparent low yields.
Q2: How can I improve the regioselectivity of electrophilic substitution on the pyrrole ring of this compound?
A2: Electrophilic substitution on the pyrrole ring is highly regioselective, strongly favoring the α-positions (C2 and C5) over the β-positions (C3 and C4). This is due to the greater resonance stabilization of the cationic intermediate formed during α-attack. For this compound, the C2 position is already substituted. Therefore, electrophilic attack is expected to predominantly occur at the C5 position. If you are observing poor regioselectivity, consider the following:
-
Steric Hindrance: A bulky electrophile may face steric hindrance from the acetate group at the C2 position, potentially leading to some substitution at other positions.
-
Reaction Conditions: Harsh reaction conditions (e.g., high temperatures, strong Lewis acids) can sometimes reduce selectivity. It is advisable to start with milder conditions.
-
Protecting Groups: While less common for this substrate, in complex syntheses, the use of directing groups on the pyrrole nitrogen can influence regioselectivity.
Q3: My hydrogenation of the pyrrole ring is slow or incomplete. What are the likely causes?
A3: Challenges in the hydrogenation of pyrrole derivatives to their corresponding pyrrolidines often stem from:
-
Catalyst Deactivation (Poisoning): The nitrogen atom in the pyrrole ring can act as a poison to many precious metal catalysts (e.g., Palladium, Rhodium).[2] This is a primary cause of reduced catalyst activity and incomplete reactions.
-
Choice of Catalyst: Rhodium and Ruthenium catalysts are often more effective for the hydrogenation of the pyrrole ring than Palladium catalysts.
-
Reaction Conditions: Insufficient hydrogen pressure, low temperature, or sub-optimal solvent can lead to slow or incomplete reactions.
-
Catalyst Quality and Loading: The quality of the catalyst and the catalyst-to-substrate ratio are critical. A higher catalyst loading may be necessary to achieve full conversion.
Q4: I am having trouble with the N-alkylation of a pyrrole-2-acetate. What are the key parameters to consider?
A4: Successful N-alkylation of pyrroles requires careful consideration of the base and solvent system. The pyrrole N-H is weakly acidic, so a sufficiently strong base is needed to deprotonate it and form the nucleophilic pyrrolide anion.
-
Choice of Base: Strong bases like sodium hydride (NaH), potassium hydroxide (KOH), or sodium hydroxide (NaOH) are often required. Weaker bases like potassium carbonate (K₂CO₃) may also be effective, but might require more forcing conditions.[3][4]
-
Solvent: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are commonly used as they can dissolve the pyrrolide salt and promote the reaction.[3][4]
-
Alkylating Agent: The reactivity of the alkylating agent is also important. Methyl iodide is a common and effective methylating agent.
Troubleshooting Guides
Vilsmeier-Haack Reaction (Formylation)
The Vilsmeier-Haack reaction is a common method for introducing a formyl group onto an electron-rich aromatic ring, such as a pyrrole.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive Vilsmeier Reagent: The reagent is highly sensitive to moisture. 2. Insufficiently Reactive Substrate: The acetate group at C2 is electron-withdrawing, which can deactivate the ring towards electrophilic substitution. 3. Incomplete Reaction: Reaction time or temperature may be insufficient. | 1. Ensure all glassware is rigorously dried (flame- or oven-dried). Use anhydrous DMF and fresh, high-purity POCl₃. Prepare the Vilsmeier reagent at low temperature (0-5 °C) and use it immediately. 2. Consider using a larger excess of the Vilsmeier reagent or increasing the reaction temperature. 3. Monitor the reaction by TLC until the starting material is consumed. If the reaction is sluggish, consider gradually increasing the temperature (e.g., to 70-80 °C). |
| Formation of a Dark, Tarry Residue | 1. Reaction Overheating: The reaction is exothermic. 2. Impurities: Impurities in starting materials or solvents can lead to side reactions. | 1. Maintain strict temperature control, especially during the preparation of the Vilsmeier reagent and the addition of the substrate. Use an ice bath to manage the reaction temperature. 2. Use purified, high-purity starting materials and anhydrous solvents. |
| Multiple Products Observed on TLC | 1. Side Reactions: Possible side reactions include reaction at other positions on the pyrrole ring, although C5 is strongly preferred. 2. Decomposition: The product or starting material may be decomposing under the reaction conditions. | 1. Optimize the stoichiometry of the Vilsmeier reagent. Use of a large excess may promote side product formation. 2. Ensure the reaction temperature is not too high and the reaction time is not excessively long. Purify the crude product using column chromatography or recrystallization. |
Hydrogenation of the Pyrrole Ring
This guide focuses on the reduction of this compound to Methyl 1-methyl-2-pyrrolidineacetate.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Slow or Incomplete Reaction | 1. Catalyst Poisoning: The nitrogen atom in the pyrrole ring deactivates the catalyst.[2] 2. Incorrect Catalyst Choice: Palladium catalysts can be less effective than Rhodium or Ruthenium for this transformation. 3. Insufficient Hydrogen Pressure or Temperature. | 1. Increase the catalyst loading. Consider treating the catalyst with acetic acid after each run to potentially regenerate it.[2] 2. Screen different catalysts. Rhodium on carbon (Rh/C) is often a good choice. 3. Increase the hydrogen pressure and/or reaction temperature. Monitor for potential side reactions at higher temperatures. |
| Low Yield of Desired Product | 1. Side Reactions: Hydrogenolysis (cleavage of C-N or C-O bonds) can occur under harsh conditions. 2. Incomplete Conversion: As noted above, catalyst deactivation can lead to a mixture of starting material and product. | 1. Use milder reaction conditions (lower temperature, lower pressure). Optimize the reaction time to avoid over-reduction. 2. Increase the catalyst/substrate ratio to drive the reaction to completion.[2] |
| Inconsistent Results Between Batches | 1. Variation in Catalyst Activity: Different batches of catalyst can have different activities. 2. Moisture or Impurities: Water or other impurities in the solvent or starting material can affect the catalyst performance. | 1. Test each new batch of catalyst on a small scale first. 2. Use anhydrous solvents and ensure the starting material is pure. |
Data Presentation
Table 1: N-Alkylation of Pyrrole Derivatives - Conditions and Yields
The following data, based on the N-alkylation of various pyrrole derivatives, can serve as a starting point for optimizing the methylation of methyl pyrrole-2-acetate.
| Entry | Base | Solvent | Alkylating Agent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | K₂CO₃ (4.0 equiv.) | DMF | Methyl Bromoacetate | Room Temp | 14 | 87 | [5] |
| 2 | K₂CO₃ (4.0 equiv.) | DMF | Methyl Bromoacetate | 65 | 5 | ~85 | [5] |
| 3 | NaH | THF | Methyl Iodide | 0 to RT | 4 | >90 | [4] |
| 4 | NaOH | DMSO | Methyl Iodide | RT | 5 | ~93 | [4] |
| 5 | K₂CO₃ | DMF | Ethyl Bromide | 50 | 8 | 80-90 | [4] |
Table 2: Hydrogenation of 1-Methylpyrrole with 5% Rh/C Catalyst
This data illustrates the effect of catalyst reuse and temperature on the conversion of 1-methylpyrrole, a model substrate for this compound.
| Run Number | Temperature (°C) | Catalyst/Substrate Ratio (g/g) | Conversion after 7h (%) | Reference |
| 1 | 50 | 0.05 | 100 | [2] |
| 2 (reuse) | 50 | 0.05 | 88 | [2] |
| 3 (reuse) | 50 | 0.05 | 70 | [2] |
| 4 (reuse) | 50 | 0.05 | 51 | [2] |
| 5 (reuse) | 50 | 0.05 | 29 | [2] |
| 6 (reuse) | 50 | 0.05 | 17 | [2] |
| 1 | 50 | 0.1 | 100 | [2] |
| 2 (reuse) | 50 | 0.1 | 100 | [2] |
| 3 (reuse) | 50 | 0.1 | 100 | [2] |
Conditions: 2.0 g substrate, 50 cm³ methanol, 10 bar H₂.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol provides a high-yield synthesis of the target compound from methyl 1-methylpyrrole-2-glyoxylate.[6]
Materials:
-
Methyl 1-methylpyrrole-2-glyoxylate (50 g)
-
Pyridine (200 ml)
-
Hydrogen sulfide (64 g)
-
Nitrogen gas
-
Stirred autoclave
Procedure:
-
A solution of 50 g of methyl 1-methylpyrrole-2-glyoxylate in 200 ml of pyridine is cooled to -78 °C.
-
64 g of hydrogen sulfide is added to the cooled solution.
-
The mixture is sealed in a stirred autoclave and heated to 63 °C. The pressure will rise to approximately 130 p.s.i.
-
After 27 hours, the hydrogen sulfide is driven off in a nitrogen stream.
-
The solution is decanted from the precipitated sulfur.
-
Pyridine is distilled off at 20 mm Hg.
-
The residue is distilled at 0.03 mm Hg (b.p. 68-70 °C) to give this compound.
-
Expected Yield: 39.2 g (86%)
-
Protocol 2: General Procedure for Vilsmeier-Haack Formylation of a Pyrrole Derivative
This protocol is a general procedure that can be adapted for the formylation of this compound at the C5 position.
Materials:
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
This compound
-
Anhydrous reaction solvent (e.g., dichloromethane or 1,2-dichloroethane)
-
Ice bath
-
Sodium acetate solution or other mild base
-
Crushed ice
Procedure:
-
In a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool anhydrous DMF in an ice bath.
-
Add POCl₃ (1.1 equivalents) dropwise to the DMF with vigorous stirring, maintaining the temperature below 10 °C.
-
Allow the mixture to stir at 0-5 °C for 30-60 minutes to form the Vilsmeier reagent.
-
Dissolve this compound (1 equivalent) in the anhydrous reaction solvent and add it dropwise to the pre-formed Vilsmeier reagent, keeping the temperature low.
-
After the addition is complete, allow the reaction to stir at room temperature or gently heat (e.g., 40-60 °C) while monitoring the progress by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the mixture with a cold aqueous solution of a mild base like sodium acetate.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: A logical workflow for troubleshooting low reaction yields.
Caption: Experimental workflow for optimizing pyrrole ring hydrogenation.
References
Stability of "Methyl 1-methyl-2-pyrroleacetate" under different reaction conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Methyl 1-methyl-2-pyrroleacetate under various reaction conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the general storage and handling recommendations for this compound?
A1: this compound is generally stable at room temperature when stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] It is crucial to keep it away from sources of ignition, excess heat, and strong oxidizing agents.[1] For handling, it is recommended to use personal protective equipment, including safety goggles, gloves, and appropriate clothing, and to work in a well-ventilated space to avoid inhalation or contact with skin and eyes.[1]
Q2: How stable is this compound in acidic and basic conditions?
Q3: What is the expected stability of this compound under oxidative stress?
A3: this compound is incompatible with strong oxidizing agents.[1] The pyrrole ring is an electron-rich heterocycle and can be susceptible to oxidation. Exposure to common laboratory oxidizing agents could lead to a variety of degradation products, potentially involving oxidation of the pyrrole ring or side chain. Care should be taken to avoid contact with reagents like hydrogen peroxide, peroxy acids (e.g., m-CPBA), or other strong oxidants.
Q4: Is this compound sensitive to light?
A4: Studies on similar pyrrole-containing molecules have shown them to be photolabile.[2][3] Therefore, it is prudent to assume that this compound may degrade upon exposure to light, especially UV radiation. To mitigate this, the compound should be stored in amber vials or light-resistant containers and experiments should be conducted with protection from direct light where possible.
Q5: What is the thermal stability of this compound?
A5: The material safety data sheet indicates that the compound is stable at room temperature.[1] However, exposure to excess heat should be avoided.[1] While specific degradation pathways at elevated temperatures have not been detailed for this exact molecule, thermal stress can potentially lead to decomposition, with hazardous decomposition products including nitrogen oxides, carbon monoxide, and carbon dioxide.[1]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpectedly low yield or presence of a more polar impurity in a reaction mixture. | Hydrolysis of the methyl ester. This is likely if the reaction was performed under acidic or basic conditions, or if there was a prolonged reaction time in the presence of water. | - Neutralize the reaction mixture as soon as the reaction is complete.- Use anhydrous solvents and reagents if the reaction chemistry allows.- Minimize reaction time and temperature.- Analyze for the presence of 1-methyl-2-pyrroleacetic acid using a suitable analytical method like HPLC. |
| Discoloration of the compound (e.g., turning brown) upon storage or during a reaction. | Oxidative degradation or polymerization. This can be initiated by exposure to air (oxygen), light, or incompatible oxidizing agents. | - Store the compound under an inert atmosphere (e.g., nitrogen or argon).- Use amber vials or protect from light.- Ensure all reagents and solvents are free from peroxides or other oxidizing impurities. |
| Formation of multiple unknown degradation products. | Multiple degradation pathways are occurring. This could be a combination of hydrolysis, oxidation, and photolytic degradation. | - Conduct a systematic forced degradation study (see Experimental Protocols section) to identify the degradation products under specific stress conditions.- Use a stability-indicating analytical method (e.g., a gradient HPLC method) to resolve the parent compound from all degradation products. |
| Inconsistent analytical results (e.g., varying peak areas for the same sample). | On-going degradation in the analytical sample solution. The solvent used for analysis might be promoting degradation. | - Prepare analytical samples fresh and analyze them promptly.- Use a neutral, buffered mobile phase or diluent if possible.- Keep sample vials in an autosampler at a reduced temperature. |
Summary of Expected Stability under Forced Degradation Conditions
The following table summarizes the expected stability of this compound based on the behavior of structurally similar compounds. The degradation percentages are hypothetical and serve as a general guide for what to expect in a forced degradation study.
| Stress Condition | Reagent/Condition | Expected Degradation | Potential Degradation Product(s) |
| Acidic Hydrolysis | 0.1 M HCl at 60 °C | Significant | 1-methyl-2-pyrroleacetic acid |
| Basic Hydrolysis | 0.1 M NaOH at RT | Very Rapid & Extensive | Sodium 1-methyl-2-pyrroleacetate |
| Oxidative | 3% H₂O₂ at RT | Significant | Oxidized pyrrole ring products |
| Thermal | 80 °C | Moderate | Decomposition products (e.g., CO, CO₂, NOx) |
| Photolytic | UV/Vis light exposure | Moderate to Significant | Photodegradation products |
Experimental Protocols
Protocol 1: General Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound. The goal is to induce degradation to an extent of 5-20%.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M hydrochloric acid. Heat the solution at 60°C. Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours), neutralize with an appropriate amount of base, and dilute with the mobile phase for HPLC analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M sodium hydroxide. Keep the solution at room temperature. Withdraw samples at short time intervals (e.g., 5, 15, 30, 60 minutes), neutralize with an appropriate amount of acid, and dilute for HPLC analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature, protected from light. Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours) and dilute for HPLC analysis.
-
Thermal Degradation: Place a solid sample of the compound in a controlled temperature oven at 80°C. Also, heat a solution of the compound in a neutral solvent. Sample at various time points, dissolve the solid sample in a suitable solvent, and analyze both by HPLC.
-
Photostability: Expose a solid sample and a solution of the compound to a calibrated light source that provides both UV and visible output (as per ICH Q1B guidelines). Keep a control sample wrapped in aluminum foil to protect it from light. Analyze the samples at a suitable time point.
-
Analysis: Analyze all samples using a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method for this compound and its potential degradation products.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-31 min: 90% to 10% B
-
31-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at a suitable wavelength (e.g., determined by UV scan, likely around 230-280 nm)
-
Injection Volume: 10 µL
Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the intended purpose of stability testing.
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting decision tree for degradation issues.
References
Technical Support Center: Synthesis of Methyl 1-methyl-2-pyrroleacetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating byproducts during the synthesis of Methyl 1-methyl-2-pyrroleacetate.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the synthesis of this compound, focusing on byproduct identification and minimization.
Q1: I am attempting to synthesize this compound by N-methylation of a pyrrole precursor, but I am observing multiple products in my reaction mixture. What are the likely byproducts?
A1: A common challenge in the N-alkylation of pyrroles is achieving high regioselectivity. Besides the desired N-methylated product, you are likely forming C-methylated isomers. The pyrrole ring is an electron-rich aromatic system, and electrophilic attack can occur at both the nitrogen and the carbon atoms (primarily at the C2 and C5 positions).
Potential Byproducts in N-methylation:
| Byproduct Name | Chemical Structure | Common Analytical Signature |
| Methyl 2-methyl-2-pyrroleacetate | Isomer with methyl group on C2 | Different retention time in GC-MS; distinct NMR signals for the pyrrole ring protons. |
| Methyl 3-methyl-2-pyrroleacetate | Isomer with methyl group on C3 | Different retention time in GC-MS; distinct NMR signals for the pyrrole ring protons. |
| Polymethylated pyrroles | Multiple methyl groups on the ring/nitrogen | Higher molecular weight peaks in MS. |
Troubleshooting Tips:
-
Choice of Base and Solvent: The regioselectivity of pyrrole alkylation is highly dependent on the reaction conditions. Using a strong base that generates a more ionic pyrrolide anion (e.g., sodium hydride in DMF or THF) generally favors N-alkylation. In contrast, less ionic conditions might lead to a higher proportion of C-alkylation.
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve the selectivity for N-alkylation.
-
Protecting Groups: If C-alkylation is a persistent issue, consider using a protecting group strategy to block the reactive carbon positions of the pyrrole ring before N-methylation.
Q2: My synthesis involves the reduction of this compound from Methyl 1-methylpyrrole-2-glyoxylate. I am not getting a clean product. What are the possible side products?
A2: The reduction of a glyoxylate to an acetate can be prone to side reactions, depending on the reducing agent and reaction conditions. Common methods like the Wolff-Kishner reduction are performed under harsh basic conditions, which can lead to undesired byproducts.
Potential Byproducts in the Reduction Step:
| Byproduct Name | Chemical Structure | Common Analytical Signature |
| Methyl 1-methyl-2-pyrrole-glyoxylate azine | Dimer formed from the glyoxylate and hydrazine | High molecular weight peak in MS corresponding to the dimer; may be difficult to characterize by NMR. |
| Methyl 1-methyl-2-pyrrole-glycolate | Product of incomplete reduction (alcohol) | Presence of a hydroxyl group signal in IR and NMR spectra. |
| Starting Material (Methyl 1-methylpyrrole-2-glyoxylate) | Unreacted glyoxylate | Peak corresponding to the starting material in GC-MS or LC-MS. |
Troubleshooting Tips:
-
Reaction Conditions: In a Wolff-Kishner type reduction, ensure anhydrous conditions to minimize the formation of azines.[1] The reaction time and temperature are also critical; insufficient time or temperature can lead to incomplete reduction.
-
Alternative Reducing Agents: If the harsh conditions of the Wolff-Kishner reduction are problematic, consider milder reduction methods.
-
Purification: Careful purification by column chromatography or distillation is often necessary to separate the desired product from these byproducts.
Q3: I am synthesizing this compound via Fischer esterification of 2-(1-methyl-1H-pyrrol-2-yl)acetic acid, but my yield is low and I have a significant amount of starting material left. How can I improve this?
A3: The Fischer esterification is a reversible reaction, and the presence of water, a byproduct, can drive the equilibrium back towards the starting materials. Low yields are often due to incomplete conversion.
Potential Issues and Byproducts in Esterification:
| Issue/Byproduct | Reason | Troubleshooting |
| Unreacted 2-(1-methyl-1H-pyrrol-2-yl)acetic acid | Equilibrium not shifted sufficiently towards the product. | Use a large excess of methanol (can be used as the solvent) to drive the equilibrium forward. Remove water as it is formed using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves. |
| Byproducts from acid catalyst | Strong acid catalysts like sulfuric acid can sometimes cause side reactions with sensitive substrates. | Use a milder acid catalyst, such as p-toluenesulfonic acid. |
Troubleshooting Tips:
-
Le Chatelier's Principle: To maximize the yield of the ester, it is crucial to shift the reaction equilibrium to the product side. This can be achieved by using a large excess of the alcohol (methanol in this case) or by removing the water that is formed during the reaction.[2]
-
Catalyst: Ensure that a suitable acid catalyst is used in an appropriate amount.
-
Reaction Time and Temperature: Ensure the reaction is heated for a sufficient amount of time to reach equilibrium.
Experimental Protocols
Synthesis of this compound via Reduction of Methyl 1-methylpyrrole-2-glyoxylate
This protocol is adapted from a literature procedure.
Materials:
-
Methyl 1-methylpyrrole-2-glyoxylate
-
Pyridine
-
Hydrogen sulfide
-
Nitrogen gas
Procedure:
-
A solution of 50g of methyl 1-methylpyrrole-2-glyoxylate in 200 ml of pyridine is cooled to -78°C.
-
64g of hydrogen sulfide is added to the cooled solution.
-
The mixture is sealed in a stirred autoclave and heated to 63°C. The pressure will rise to approximately 130 p.s.i.
-
The reaction is continued for 27 hours.
-
After the reaction is complete, the hydrogen sulfide is carefully driven off using a nitrogen stream.
-
The solution is decanted from the precipitated sulfur.
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Pyridine is removed by distillation at 20 mm Hg.
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The residue is distilled under high vacuum (0.03 mm Hg) at a boiling point of 68-70°C to yield the final product.
Reported Yield: 39.2g (86%) of oily methyl 1-methylpyrrole-2-acetate.
Signaling Pathways and Logical Relationships
The following diagram illustrates the synthetic pathways to this compound and highlights the formation of key byproducts.
Caption: Synthetic routes to this compound and potential byproducts.
References
Troubleshooting guide for "Methyl 1-methyl-2-pyrroleacetate" reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "Methyl 1-methyl-2-pyrroleacetate". The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the main reactive sites of this compound?
The primary reactive sites of this compound are the C5 position of the pyrrole ring, which is most susceptible to electrophilic substitution, the ester group, which can undergo hydrolysis or transesterification, and the C-H bonds of the N-methyl and acetate methyl groups, which can be involved in radical reactions under specific conditions. The aromatic pyrrole ring itself can also participate in metal-catalyzed cross-coupling reactions.
Q2: What are the expected products of hydrolysis of this compound?
Under acidic or basic conditions, the hydrolysis of the methyl ester group is the expected reaction.[1]
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Acid-catalyzed hydrolysis: This reversible reaction yields 1-methyl-1H-pyrrole-2-acetic acid and methanol.[1] To drive the reaction to completion, a large excess of water is typically used.[2]
-
Base-catalyzed hydrolysis (Saponification): This is an irreversible reaction that produces the corresponding carboxylate salt (e.g., sodium 1-methyl-1H-pyrrole-2-acetate) and methanol.[1][3] Acidic workup is required to obtain the free carboxylic acid.
Q3: Can the N-methyl group be removed?
Yes, N-demethylation is a possible transformation, though it can be challenging.[4] This process typically requires harsh conditions, such as strong acids at high temperatures or specialized reagents, which may also affect other functional groups in the molecule.[4] Enzymatic methods for N-demethylation also exist.[5]
Troubleshooting Guides
Hydrolysis of the Ester Group (Saponification)
Problem 1: Incomplete or slow hydrolysis to 1-methyl-1H-pyrrole-2-acetic acid.
-
Possible Cause 1: Insufficient base or acid. The hydrolysis of an ester requires a stoichiometric amount of base or a catalytic amount of a strong acid.
-
Solution: Ensure at least one equivalent of a strong base like NaOH or KOH is used for saponification. For acid-catalyzed hydrolysis, use a strong acid catalyst like HCl or H₂SO₄ in excess water.
-
-
Possible Cause 2: Low reaction temperature. Hydrolysis reactions often require heating to proceed at a reasonable rate.
-
Solution: Increase the reaction temperature. Refluxing in a suitable solvent is a common practice.[6]
-
-
Possible Cause 3: Inadequate solvent. The solvent must be able to dissolve both the ester and the hydrolyzing agent (e.g., aqueous base).
-
Solution: A co-solvent system, such as methanol/water or THF/water, can improve solubility and reaction rate.[6]
-
Problem 2: Formation of unknown byproducts during hydrolysis.
-
Possible Cause 1: Degradation of the pyrrole ring. Pyrrole rings can be sensitive to strongly acidic or basic conditions, especially at elevated temperatures.
-
Solution: Use milder reaction conditions. For saponification, use a moderate concentration of base and avoid excessively high temperatures. For acid-catalyzed hydrolysis, consider using a weaker acid or shorter reaction times. Monitoring the reaction by TLC is crucial.
-
-
Possible Cause 2: Reaction with impurities. Impurities in the starting material or reagents may lead to side reactions.
-
Solution: Ensure the purity of this compound and all reagents before starting the reaction.
-
Electrophilic Substitution (e.g., Acylation, Vilsmeier-Haack Reaction)
Problem 3: Low yield or no reaction during electrophilic substitution at the C5 position.
-
Possible Cause 1: Deactivated pyrrole ring. Although the pyrrole ring is electron-rich, the acetate group at the 2-position can have a modest deactivating effect.
-
Solution: Use a more reactive electrophile or a stronger Lewis acid catalyst to promote the reaction.
-
-
Possible Cause 2: Steric hindrance. The N-methyl group and the acetate side chain may sterically hinder the approach of the electrophile to the C5 position.
-
Solution: This is less likely to be a major issue at the C5 position, but for bulky electrophiles, longer reaction times or higher temperatures may be necessary.
-
Problem 4: Formation of multiple products in a Vilsmeier-Haack reaction.
-
Possible Cause 1: Over-formylation. The Vilsmeier reagent is highly reactive and can lead to di-formylation, especially with prolonged reaction times or excess reagent.[7]
-
Possible Cause 2: Reaction at other positions. While C5 is the most activated position, minor substitution at other positions might occur under forcing conditions.
-
Solution: Optimize reaction conditions (temperature, solvent, reaction time) to favor substitution at the C5 position.
-
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Arylation)
Problem 5: Low yield in the Pd-catalyzed arylation of the pyrrole ring.
-
Possible Cause 1: Catalyst deactivation. The pyrrole nitrogen can coordinate to the palladium catalyst, inhibiting its activity.
-
Possible Cause 2: Poor choice of base or solvent. The base and solvent play a critical role in the catalytic cycle.
-
Possible Cause 3: Competing homocoupling. Homocoupling of the aryl halide can be a significant side reaction.
-
Solution: Adjusting the reaction temperature, catalyst loading, and reagent stoichiometry can help minimize this side reaction.
-
Experimental Protocols
Protocol 1: Saponification of this compound
This protocol describes the base-catalyzed hydrolysis of the ester to the corresponding carboxylic acid.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).
-
Addition of Base: Add sodium hydroxide (1.5 eq) to the solution.
-
Reaction: Heat the mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Slowly add 1M HCl with stirring until the pH is acidic (pH ~2-3).
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-methyl-1H-pyrrole-2-acetic acid.[11]
Protocol 2: Vilsmeier-Haack Formylation of this compound
This protocol details the introduction of a formyl group at the C5 position of the pyrrole ring.
-
Vilsmeier Reagent Preparation: In a flame-dried, two-necked flask under an inert atmosphere (e.g., nitrogen or argon), cool anhydrous N,N-dimethylformamide (DMF, 3.0 eq) to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise with vigorous stirring, maintaining the temperature below 10 °C. Stir the mixture at 0 °C for 30 minutes. The formation of a white solid indicates the Vilsmeier reagent.
-
Substrate Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DMF or dichloromethane (DCM). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC.
-
Quenching: Carefully pour the reaction mixture onto a vigorously stirred mixture of crushed ice and a saturated aqueous solution of sodium acetate.
-
Extraction: Extract the mixture with DCM or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Typical Reaction Conditions for Saponification
| Parameter | Condition A | Condition B |
| Base | NaOH | LiOH |
| Equivalents of Base | 1.5 | 2.0 |
| Solvent | Methanol/Water (3:1) | THF/Water (4:1) |
| Temperature (°C) | 65 (Reflux) | 25 (Room Temp) |
| Reaction Time (h) | 2 - 4 | 12 - 18 |
| Typical Yield (%) | >90 | >85 |
Table 2: Influence of Stoichiometry on Vilsmeier-Haack Formylation
| Equivalents of Vilsmeier Reagent | Mono-formylated Product Yield (%) | Di-formylated Byproduct Yield (%) |
| 1.1 | 80 - 90 | < 5 |
| 2.0 | 50 - 60 | 20 - 30 |
| 3.0 | 30 - 40 | 40 - 50 |
Visualizations
Caption: Workflow for the hydrolysis of this compound.
Caption: Troubleshooting logic for the Vilsmeier-Haack reaction.
References
- 1. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GSRS [precision.fda.gov]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. Demethylation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Saponification-Typical procedures - operachem [operachem.com]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 9. ijpcbs.com [ijpcbs.com]
- 10. Palladium-catalyzed 2-arylation of pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 1-Methyl-1H-pyrrole-2-acetic acid | SIELC Technologies [sielc.com]
Technical Support Center: Optimizing Catalyst Selection for Methyl 1-methyl-2-pyrroleacetate Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "Methyl 1-methyl-2-pyrroleacetate". The information is designed to assist in optimizing catalyst selection and troubleshooting common issues encountered during hydrogenation, hydrolysis, and amidation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: The most frequently documented reactions involving this compound are hydrogenation of the pyrrole ring to form methyl 1-methyl-2-pyrrolidineacetate, hydrolysis of the ester to yield 1-methyl-2-pyrroleacetic acid, and amidation to synthesize various N-substituted 2-(1-methylpyrrol-2-yl)acetamides.
Q2: Which catalysts are generally recommended for the hydrogenation of this compound?
A2: For the hydrogenation of the pyrrole ring in this compound, rhodium (Rh) and ruthenium (Ru) catalysts, particularly on a carbon support (Rh/C, Ru/C), have shown high conversion and selectivity. Palladium (Pd) catalysts can also be used, but selectivity may need to be optimized through solvent selection.
Q3: What are the key challenges when scaling up reactions with this compound?
A3: Scaling up reactions presents several challenges, including ensuring efficient heat transfer, managing potential safety hazards, maintaining catalyst stability and activity, and addressing potential mass transfer limitations.[1][2][3] The transition from laboratory-scale to pilot or industrial-scale production requires careful consideration of these factors to maintain reaction performance and safety.[1][2]
Q4: How can I minimize catalyst poisoning during the hydrogenation of pyrrole derivatives?
A4: Catalyst poisoning, often by nitrogen-containing compounds, is a common issue.[4] To mitigate this, ensure high purity of the substrate and solvent. Pre-treatment of the catalyst or the use of specific catalyst supports can also enhance resistance to poisoning. In some cases, catalyst deactivation can be addressed by adjusting reaction temperature or by catalyst regeneration.[4]
Troubleshooting Guides
Hydrogenation Reactions
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no conversion | Inactive catalyst | - Ensure the catalyst has been stored properly and is not expired.- Consider catalyst pre-treatment if recommended.- Increase catalyst loading. |
| Catalyst poisoning | - Purify the substrate and solvent to remove potential poisons (e.g., sulfur or other nitrogenous compounds).- Switch to a more poison-resistant catalyst or support. | |
| Inadequate reaction conditions | - Increase hydrogen pressure.- Increase reaction temperature.- Optimize stirring to ensure good catalyst suspension. | |
| Low selectivity (side product formation) | Sub-optimal catalyst choice | - Screen different catalysts (e.g., Rh/C, Ru/C, Pd/C).- Vary the catalyst support (e.g., carbon, alumina). |
| Inappropriate solvent | - Test a range of solvents (e.g., methanol, ethanol, dichloromethane) as solvent choice can significantly impact selectivity with certain catalysts like palladium.[5] | |
| Catalyst deactivation upon reuse | Poisoning from substrate or product | - Wash the catalyst with a suitable solvent after each run.- Consider a mild acid wash for certain catalysts if applicable. |
| Sintering of metal particles | - Avoid excessively high reaction temperatures. | |
| Leaching of the metal | - Ensure the catalyst support is stable under the reaction conditions. |
Hydrolysis Reactions
| Issue | Potential Cause | Troubleshooting Steps |
| Incomplete hydrolysis | Insufficient catalyst or reagent | - Increase the concentration of the acid or base catalyst.- Ensure a sufficient molar excess of water is present. |
| Unfavorable reaction equilibrium | - If the reaction is reversible, consider methods to remove one of the products (e.g., distillation of methanol) to drive the reaction to completion. | |
| Low reaction temperature | - Increase the reaction temperature to improve the reaction rate. | |
| Formation of side products | Degradation of the pyrrole ring | - Use milder reaction conditions (lower temperature, less concentrated acid/base).- Ring-opening can occur under harsh acidic conditions.[6] |
| Racemization (if applicable) | - Employ milder conditions and shorter reaction times to minimize racemization, especially if there are chiral centers. |
Amidation Reactions
| Issue | Potential Cause | Troubleshooting Steps |
| Low yield of amide | Reversible reaction | - Remove the alcohol byproduct (e.g., methanol) as it forms, for instance, by using a Dean-Stark trap or applying a vacuum.[7] |
| Inefficient catalyst | - Screen different Lewis acid or transition metal catalysts (e.g., FeCl₃, ZrO₂, Ni complexes).- Optimize catalyst loading.[7] | |
| Steric hindrance | - If working with bulky amines, a more active catalyst or higher reaction temperatures may be required. | |
| Formation of byproducts | Side reactions of the starting materials or products | - Optimize reaction conditions (temperature, solvent) to minimize side reactions.- Ensure the amine is of high purity. |
| Racemization of chiral centers | - Use milder reaction conditions and catalysts known to minimize racemization.[8] |
Quantitative Data
Table 1: Catalyst Performance in the Hydrogenation of this compound
| Catalyst | Support | Solvent | Temperature (°C) | Pressure (bar) | Conversion (%) | Selectivity to Methyl 1-methyl-2-pyrrolidineacetate (%) | Reference |
| Rhodium | Carbon | Methanol | 25 | 20 | 100 | >95 | [4] |
| Ruthenium | Carbon | Methanol | 25 | 20 | High | High | [4] |
| Palladium | Carbon | Dichloromethane | 80 | 6 | High | Improved with solvent choice | [4] |
Table 2: Catalyst Performance in the Amidation of Methyl Esters (General)
| Catalyst | Amine | Solvent | Temperature (°C) | Yield (%) | Reference |
| FeCl₃ (15 mol%) | Benzylamine | Solvent-free | 80 | 99 | [7] |
| Ni(cod)₂/IPr | Various primary and secondary amines | Toluene | 140 | Good | [5] |
| Zirconium-oxide | Various amines | Continuous-flow | High | Good | [5] |
| La₂Na₈(OCH₂CF₃)₁₄(THF)₆ (0.5 mol%) | Various amines | Solvent-free | 80 | >35 | [5] |
Experimental Protocols
Protocol 1: Hydrogenation of this compound to Methyl 1-methyl-2-pyrrolidineacetate
Materials:
-
This compound
-
5% Rhodium on Carbon (Rh/C) catalyst
-
Methanol (anhydrous)
-
Hydrogen gas
-
Inert gas (Nitrogen or Argon)
-
High-pressure reactor (autoclave)
Procedure:
-
Add this compound and methanol to the high-pressure reactor.
-
Under a stream of inert gas, carefully add the 5% Rh/C catalyst to the reactor. The catalyst should be handled in an inert atmosphere to prevent ignition.
-
Seal the reactor and purge it several times with the inert gas to remove all oxygen.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 20 bar).
-
Stir the reaction mixture vigorously at the desired temperature (e.g., 25 °C).
-
Monitor the reaction progress by observing the hydrogen uptake or by taking samples for analysis (e.g., GC-MS or NMR).
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Purge the reactor with inert gas.
-
Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified further if necessary.
Protocol 2: Hydrolysis of this compound to 1-Methyl-2-pyrroleacetic Acid
Materials:
-
This compound
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Methanol or a mixture of THF/water
-
Hydrochloric acid (HCl) for acidification
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Dissolve this compound in methanol or a THF/water mixture in a round-bottom flask.
-
Add a solution of NaOH or LiOH in water to the flask.
-
Stir the mixture at room temperature or gently heat to reflux to accelerate the reaction.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and carefully acidify with HCl to a pH of approximately 3-4.
-
Extract the aqueous layer with an organic solvent like ethyl acetate multiple times.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid.
Protocol 3: Amidation of this compound with a Primary Amine
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
Catalyst (e.g., FeCl₃ or a suitable Lewis acid)
-
Solvent (if necessary, e.g., toluene) or solvent-free conditions
Procedure:
-
In a reaction vessel, combine this compound, the primary amine, and the catalyst.
-
If conducting the reaction under solvent-free conditions, ensure good mixing. If using a solvent, dissolve the reactants in the chosen solvent.
-
Heat the reaction mixture to the desired temperature (e.g., 80-140 °C) with stirring.
-
If the reaction is reversible, consider using a setup to remove the methanol byproduct (e.g., a Dean-Stark apparatus or by applying a vacuum).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Work-up the reaction mixture. This may involve diluting with a solvent, washing with aqueous solutions to remove the catalyst and unreacted starting materials, drying the organic layer, and concentrating under reduced pressure.
-
Purify the crude amide product by chromatography or crystallization.
Visualizations
References
- 1. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 2. researchgate.net [researchgate.net]
- 3. prepchem.com [prepchem.com]
- 4. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. reddit.com [reddit.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Cesium Carbonate Promoted Direct Amidation of Unactivated Esters with Amino Alcohol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Removal of unreacted "Methyl 1-methyl-2-pyrroleacetate" from product mixture
Welcome to the Technical Support Center for the purification of Methyl 1-methyl-2-pyrroleacetate. This resource is tailored for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the effective removal of unreacted this compound from your product mixture.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing unreacted this compound?
A1: The most common and effective methods for removing unreacted this compound are vacuum distillation, column chromatography, and liquid-liquid extraction. The choice of method depends on the scale of your reaction, the properties of your desired product, and the other components in the reaction mixture.
Q2: My product is sensitive to heat. Can I still use distillation?
A2: Yes, vacuum distillation is the recommended method for heat-sensitive compounds. By reducing the pressure, the boiling point of this compound is significantly lowered, allowing for its removal at a lower temperature and minimizing the risk of product degradation.
Q3: I am seeing a new, more polar spot on my TLC after work-up. What could it be?
A3: This is likely the corresponding carboxylic acid, (1-methyl-1H-pyrrol-2-yl)acetic acid, formed from the hydrolysis of the methyl ester. This can occur if your reaction or work-up conditions are too acidic or basic, especially in the presence of water.
Q4: How can I prevent the hydrolysis of this compound during purification?
A4: To prevent hydrolysis, it is crucial to work under neutral or near-neutral pH conditions, especially during aqueous extractions. Use mild acidic or basic washes (e.g., dilute sodium bicarbonate or dilute ammonium chloride) and avoid prolonged exposure to strong acids or bases. Ensure all organic solvents are dried thoroughly before concentration.
Q5: My pyrrole-containing compounds are turning dark during column chromatography on silica gel. What is happening and how can I prevent it?
A5: Pyrrole derivatives can be sensitive to the acidic nature of standard silica gel, leading to decomposition and discoloration. To mitigate this, you can neutralize the silica gel by pre-treating it with a solvent system containing a small amount of a basic modifier, such as triethylamine (0.1-1%). Alternatively, using a different stationary phase like neutral or basic alumina can be effective.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during the purification process.
Issue 1: Incomplete removal of this compound by distillation.
| Possible Cause | Recommended Solution |
| Insufficient Vacuum | Ensure your vacuum pump is pulling a sufficiently low pressure. Check all connections for leaks. A lower pressure will further decrease the boiling point, facilitating removal. |
| Co-distillation with Product | If your product has a similar boiling point, fractional distillation with a column offering a high number of theoretical plates may be necessary to achieve good separation. |
| Azeotrope Formation | The ester may form an azeotrope with other components in the mixture. Consider performing an azeotropic distillation with a suitable solvent to break the azeotrope. |
Issue 2: Poor separation of this compound from the product using column chromatography.
| Possible Cause | Recommended Solution |
| Inappropriate Solvent System | The polarity of the eluent is critical. Develop an optimal solvent system using Thin Layer Chromatography (TLC) first. Aim for a significant difference in Rf values between your product and the unreacted ester. A common starting point for pyrrole derivatives is a mixture of hexane and ethyl acetate. |
| Co-elution | If the Rf values are very close, try a different solvent system with a solvent of a different class (e.g., dichloromethane/methanol) to alter the selectivity of the separation. |
| Column Overloading | Loading too much crude material onto the column will result in poor separation. Use an appropriate amount of silica gel for the quantity of your mixture (typically a 30:1 to 100:1 ratio of silica to crude material by weight). |
Issue 3: Emulsion formation during liquid-liquid extraction.
| Possible Cause | Recommended Solution |
| Vigorous Shaking | Mix the layers by gentle inversion rather than vigorous shaking. |
| High Concentration of Surfactant-like Impurities | Add a small amount of brine (saturated NaCl solution) to the separatory funnel. This increases the ionic strength of the aqueous layer and can help to break the emulsion. |
| Similar Densities of the Two Phases | Add more of the organic or aqueous solvent to change the overall density of the respective phase. |
Data Presentation
The following tables summarize key physical and chromatographic properties of this compound to aid in the development of purification protocols.
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₁₁NO₂ |
| Molecular Weight | 153.18 g/mol |
| Boiling Point | 68-70 °C at 0.03 mmHg85 °C at 2 mmHg[1] |
| Density | 1.09 g/mL |
| logP (Octanol/Water Partition Coefficient) | 0.741 (estimated) |
| Water Solubility | 8.3 g/L (at 20 °C) |
Table 2: Chromatographic Data (Illustrative)
Note: Rf values are highly dependent on the specific conditions (TLC plate, temperature, humidity). The values below are for guidance and should be determined experimentally for your specific mixture.
| Solvent System (v/v) | Anticipated Rf Range | Notes |
| 20% Ethyl Acetate in Hexane | 0.4 - 0.6 | Good starting point for TLC analysis. |
| 10% Methanol in Dichloromethane | 0.5 - 0.7 | Alternative solvent system to change selectivity. |
Experimental Protocols
Protocol 1: Vacuum Distillation
This protocol is suitable for thermally stable products with a significantly higher boiling point than this compound.
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.
-
Charge the Flask: Place the crude reaction mixture into the distillation flask. Do not fill the flask more than two-thirds full. Add a magnetic stir bar or boiling chips.
-
Evacuate the System: Begin stirring and slowly evacuate the system using a vacuum pump.
-
Heating: Once the desired pressure is reached and stable, begin to gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect the fraction that distills at the expected boiling point for this compound at the applied pressure (refer to a nomograph for boiling point estimation if necessary).
-
Completion: Once the ester has been removed, stop heating, allow the system to cool, and then slowly vent the apparatus to atmospheric pressure before collecting the purified product from the distillation flask.
Protocol 2: Flash Column Chromatography
This is a versatile method for separating compounds with different polarities.
-
TLC Analysis: Determine an appropriate eluent system by TLC that provides good separation between your product and this compound (aim for a ΔRf > 0.2).
-
Column Packing: Pack a chromatography column with silica gel (or alumina if your compound is acid-sensitive) using the chosen eluent.
-
Sample Loading: Dissolve the crude mixture in a minimal amount of the eluent or a less polar solvent and load it onto the top of the column.
-
Elution: Begin eluting the column with the chosen solvent system. Apply positive pressure to the top of the column to achieve a steady flow rate.
-
Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 3: Liquid-Liquid Extraction
This protocol is useful for removing acidic or basic impurities and can be a preliminary purification step.
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Aqueous Wash: Transfer the solution to a separatory funnel and wash with an appropriate aqueous solution:
-
To remove acidic impurities: Wash with a saturated aqueous solution of sodium bicarbonate.
-
To remove basic impurities: Wash with a dilute aqueous solution of HCl or NH₄Cl.
-
To remove water-soluble polar impurities: Wash with water or brine.
-
-
Separation: Allow the layers to separate and drain the aqueous layer. Repeat the wash if necessary.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the partially purified product.
Visualizations
Caption: A logical workflow for selecting and troubleshooting the purification method.
Caption: Step-by-step experimental workflow for purification by column chromatography.
References
Validation & Comparative
A Comparative Guide to Pyrrole Acetic Acid Esters in Synthesis: Methyl 1-methyl-2-pyrroleacetate vs. Alternatives
For researchers, scientists, and drug development professionals, the selection of an appropriate starting material is a critical decision that can significantly impact the efficiency, yield, and overall success of a synthetic route. In the synthesis of many pharmaceutically active compounds, pyrrole acetic acid and its esters are key intermediates. This guide provides a comparative analysis of Methyl 1-methyl-2-pyrroleacetate and other common pyrrole acetic acid esters, supported by available experimental data, to aid in the selection of the most suitable reagent for your synthetic needs.
Executive Summary
This compound is a versatile and commonly utilized building block in organic synthesis, particularly in the preparation of non-steroidal anti-inflammatory drugs (NSAIDs) like Tolmetin. This guide examines the synthesis and reactivity of this compound in comparison to its ethyl and other alkyl ester counterparts. While direct, side-by-side comparative studies on their performance in subsequent reactions are limited in the available literature, this document compiles existing data on their synthesis and provides a framework for rational selection based on established chemical principles. In general, the choice between a methyl, ethyl, or other alkyl ester may be influenced by factors such as the desired reactivity in subsequent steps (e.g., hydrolysis, amidation), steric considerations, and the specific reaction conditions to be employed.
Data Presentation: Synthesis of Pyrrole Acetic Acid Esters
The following tables summarize the available data on the synthesis of this compound and its ethyl analogue.
Table 1: Synthesis of this compound
| Starting Material | Reagents and Conditions | Yield (%) | Reference |
| Methyl 1-methylpyrrole-2-glyoxylate | Hydrogen sulfide, pyridine, -78°C to 63°C, 27 h | 86 | [1] |
| 1-methyl-1H-pyrrol-2-acetonitrile | 1. 50% NaOH, H₂O, 98-100°C, 2.5 h; 2. Dimethyl sulfate, toluene, tetrabutyl ammonium hydrogen sulfate, 70°C, 4 h | 98-100 | US Patent 4493935A |
Table 2: Synthesis of Ethyl 1-methyl-1H-pyrrole-2-acetate
| Starting Material | Reagents and Conditions | Yield (%) | Reference |
| 1,4-dimethyl-3-carboxypyrrole-2-acetic acid | 1. KOH, 175°C, 18 h; 2. Ethyl bromide, DMF, room temp., overnight | 62.7 | WO1982002044A1[2] |
| 5-(p-chlorobenzoyl)-1-methyl-pyrrole-2-acetic acid | Absolute ethanol, p-toluenesulfonic acid, benzene, reflux, 7 h | Not specified | [3] |
Experimental Protocols
Synthesis of this compound from Methyl 1-methylpyrrole-2-glyoxylate[1]
Materials:
-
Methyl 1-methylpyrrole-2-glyoxylate (50 g)
-
Pyridine (200 ml)
-
Hydrogen sulfide (64 g)
-
Nitrogen gas
Procedure:
-
A solution of 50 g of methyl 1-methylpyrrole-2-glyoxylate in 200 ml of pyridine is cooled to -78°C.
-
64 g of hydrogen sulfide is added to the cooled solution.
-
The mixture is sealed in a stirred autoclave and heated to 63°C. The pressure will rise to approximately 130 p.s.i.
-
After 27 hours, the hydrogen sulfide is driven off using a nitrogen stream.
-
The solution is decanted from the precipitated sulfur.
-
Pyridine is distilled off at 20 mm Hg.
-
The residue is distilled at 0.03 mm Hg, with the product boiling at 68-70°C, to yield 39.2 g of oily methyl 1-methylpyrrole-2-acetate (86% yield).
Synthesis of Ethyl 5-(p-chlorobenzoyl)-1-methyl-pyrrole-2-acetate[3]
Materials:
-
5-(p-chlorobenzoyl)-1-methyl-pyrrole-2-acetic acid (55.4 g)
-
Absolute ethanol (44 ml)
-
p-toluenesulfonic acid (1 g)
-
Benzene (650 ml)
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Cyclohexane
Procedure:
-
A suspension of 55.4 g of 5-(p-chlorobenzoyl)-1-methyl-pyrrole-2-acetic acid, 44 ml of absolute ethanol, 1 g of p-toluenesulfonic acid, and 650 ml of benzene is heated under reflux with azeotropic removal of water for 7 hours.
-
The reaction mixture is filtered.
-
The filtrate is washed with sodium bicarbonate solution and then dried over anhydrous magnesium sulfate.
-
The solvent is evaporated in vacuo.
-
The crystalline residue is recrystallized twice from cyclohexane to give ethyl 5-(p-chlorobenzoyl)-1-methyl-pyrrole-2-acetate as a yellow solid with a melting point of 74°-76°C.
Performance in Synthesis: A Comparative Discussion
While direct comparative experimental data is scarce, the choice between methyl and other alkyl esters of pyrrole acetic acid can be guided by fundamental principles of organic chemistry.
Hydrolysis to the Carboxylic Acid:
The conversion of the ester to the corresponding carboxylic acid is a common step in the synthesis of drugs like Tolmetin. Generally, methyl esters are known to hydrolyze at a slightly faster rate than ethyl esters under both acidic and basic conditions. This is attributed to the lower steric hindrance of the methyl group, which allows for more facile nucleophilic attack at the carbonyl carbon. For syntheses where a rapid and complete hydrolysis is desired, this compound may offer a slight advantage.
Other Transformations:
In reactions such as amidation or transesterification, the relative reactivity of the esters is also influenced by steric factors and the nature of the nucleophile. For bulky nucleophiles, the less hindered methyl ester would be expected to react more readily.
Mandatory Visualization
References
A Comparative Analysis of Methylating Agents: Featuring "Methyl 1-methyl-2-pyrroleacetate"
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis and drug development, the precise introduction of a methyl group is a fundamental transformation. The choice of methylating agent is critical, influencing reaction efficiency, substrate scope, and safety. This guide provides a comparative analysis of the reactivity of common methylating agents, with a special focus on the theoretical assessment of "Methyl 1-methyl-2-pyrroleacetate" as a potential methyl donor.
Executive Summary
This guide establishes that "this compound" is not a conventional methylating agent and is predicted to have negligible reactivity for this purpose under standard conditions. Its chemical structure lacks the requisite electrophilic methyl group for effective transfer. In contrast, established methylating agents such as methyl iodide, dimethyl sulfate, and methyl triflate exhibit a wide range of reactivities, each with distinct advantages and disadvantages in terms of safety, cost, and substrate compatibility. This comparison aims to provide researchers with the necessary information to make informed decisions when selecting a methylating agent for their specific synthetic needs.
Comparative Reactivity of Methylating Agents
The reactivity of common electrophilic methylating agents generally follows the order: Methyl triflate > Dimethyl sulfate > Methyl iodide .[1][2] This trend is primarily dictated by the nature of the leaving group, with triflate being an excellent leaving group, making methyl triflate a highly potent methylating agent.[1]
| Feature | This compound | Methyl Iodide (CH₃I) | Dimethyl Sulfate ((CH₃)₂SO₄) | Methyl Triflate (MeOTf) |
| Reactivity | Predicted to be extremely low to non-reactive. | Moderate | High | Very High[1] |
| Mechanism | N/A | S_N2[2] | S_N2[3][4] | S_N2[5] |
| Typical Substrates | N/A | Phenols, amines, thiols, enolates.[6][7][8] | Phenols, amines, thiols, carboxylic acids.[3][4][9] | A wide range of nucleophiles, including weakly nucleophilic substrates.[1][10] |
| Advantages | Likely stable and non-toxic for methylation purposes. | Good reactivity, readily available.[6][8] | Cost-effective, high reactivity.[9] | Extremely high reactivity, effective for unreactive substrates.[1][10] |
| Disadvantages | Not a viable methylating agent. | Toxic, light-sensitive.[11][12] | Highly toxic and carcinogenic.[9] | High cost, moisture-sensitive.[1][13] |
| Safety Concerns | None related to methylation. | Toxic, potential carcinogen.[11] | Extremely toxic, corrosive, and carcinogenic.[9] | Highly toxic and corrosive.[1] |
In-depth Analysis of "this compound"
"this compound" possesses two methyl groups: one on the pyrrole nitrogen (N-methyl) and one in the methyl ester functionality (O-methyl).
-
N-Methyl Group: The methyl group attached to the nitrogen of the pyrrole ring is not a viable source for methylation. The nitrogen lone pair is involved in the aromatic system of the pyrrole ring, which imparts significant stability. Consequently, the N-C bond is strong, and the nitrogen is not a good leaving group.
-
O-Methyl Group: The methyl group of the acetate ester is also a poor candidate for electrophilic methylation. While ester hydrolysis can occur under acidic or basic conditions, the methyl group itself is not sufficiently electrophilic to be transferred to other nucleophiles in a typical S_N2 reaction.
Based on these structural considerations, "this compound" is not expected to function as a methylating agent under standard organic chemistry conditions. No experimental data has been found in the scientific literature to support its use for this purpose.
Established Methylating Agents: Mechanisms and Protocols
The most common and effective methylating agents operate via an S_N2 (bimolecular nucleophilic substitution) mechanism. In this reaction, a nucleophile attacks the electrophilic methyl group, leading to the displacement of a leaving group.
Caption: Generalized S_N2 mechanism for methylation.
Experimental Protocols
1. General Protocol for O-Methylation of a Phenol using Methyl Iodide
This protocol describes a typical procedure for the methylation of a phenolic hydroxyl group using methyl iodide and a weak base.
Caption: Experimental workflow for O-methylation with methyl iodide.
Methodology:
-
Dissolve the phenolic substrate in a suitable solvent such as acetone or DMF.
-
Add a base, typically potassium carbonate (K₂CO₃), to deprotonate the phenol.
-
Add methyl iodide to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction, filter off the inorganic salts, and remove the solvent under reduced pressure.
-
Purify the product by column chromatography or recrystallization.[14]
2. General Protocol for N-Methylation of an Amine using Dimethyl Sulfate
This protocol outlines a common procedure for the methylation of a primary or secondary amine using dimethyl sulfate.
Caption: Experimental workflow for N-methylation with dimethyl sulfate.
Methodology:
-
Dissolve the amine substrate in an appropriate solvent (e.g., THF, acetonitrile).
-
Add a suitable base to neutralize the acid formed during the reaction.
-
Cool the reaction mixture in an ice bath.
-
Slowly add dimethyl sulfate dropwise, maintaining a low temperature.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Carefully quench the reaction with an aqueous solution (e.g., ammonium hydroxide) to destroy any unreacted dimethyl sulfate.
-
Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure.
-
Purify the methylated amine product as needed.
Caution: Both methyl iodide and dimethyl sulfate are toxic and should be handled with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment.[9][11]
Logical Relationship of Methylating Agent Properties
The selection of a methylating agent involves a trade-off between reactivity, cost, and safety.
Caption: Interplay of factors in choosing a methylating agent.
Conclusion
While "this compound" is a stable organic molecule, it is not a suitable methylating agent due to its chemical structure. For researchers requiring methylation, established reagents like methyl iodide, dimethyl sulfate, and methyl triflate offer a range of reactivities to suit various synthetic challenges. The choice among these should be guided by the nucleophilicity of the substrate, reaction conditions, and, critically, safety considerations. This guide provides the foundational knowledge for making an informed and safe choice for your methylation reactions.
References
- 1. Methyl trifluoromethanesulfonate - Wikipedia [en.wikipedia.org]
- 2. testbook.com [testbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methylation - Wikipedia [en.wikipedia.org]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. Iodomethane - Wikipedia [en.wikipedia.org]
- 8. Methyl Iodide Is an Important Chemical Reagent and Intermediate - Nanjing Chemical Material Corp. [njchm.com]
- 9. Dimethyl sulfate - Wikipedia [en.wikipedia.org]
- 10. nbinno.com [nbinno.com]
- 11. Methyl iodide | CH3I | CID 6328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. Methyl triflate | C2H3F3O3S | CID 9526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
Unlocking the Therapeutic Potential: A Comparative Guide to the Biological Activities of Methyl 1-methyl-2-pyrroleacetate Derivatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of compounds derived from "Methyl 1-methyl-2-pyrroleacetate." We delve into their anticancer, antimicrobial, and anti-inflammatory properties, presenting supporting experimental data, detailed protocols, and a comparative analysis with established alternatives.
The pyrrole scaffold, a fundamental heterocyclic motif, is a cornerstone in the development of numerous pharmacologically active agents. Compounds synthesized from "this compound" have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for novel drug discovery. This guide offers a comprehensive validation of these activities, enabling an informed assessment of their therapeutic potential.
Anticancer Activity: Targeting Key Oncogenic Pathways
Derivatives of "this compound" have emerged as potent anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. Their mechanisms of action often involve the inhibition of critical signaling pathways implicated in tumor growth, proliferation, and survival.
Comparative Analysis of Anticancer Activity
The following table summarizes the cytotoxic activity of various pyrrole derivatives against different cancer cell lines, with a comparison to standard chemotherapeutic agents.
| Compound/Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Pyrrolo[2,3-d]pyrimidine derivative 13a | - | VEGFR-2 Inhibition | 0.0119 | Sorafenib | - |
| Pyrrolo[2,3-d]pyrimidine derivative 13b | - | VEGFR-2 Inhibition | 0.0136 | Sorafenib | - |
| Phenylpyrroloquinolinone (PPyQ) derivative 2 | HeLa (Cervical) | GI50 | 0.0002 | - | - |
| Phenylpyrroloquinolinone (PPyQ) derivative 2 | HT-29 (Colon) | GI50 | 0.0001 | - | - |
| Phenylpyrroloquinolinone (PPyQ) derivative 2 | MCF-7 (Breast) | GI50 | 0.0002 | - | - |
| Pyrrole derivative 4d | LoVo (Colon) | MTS | Causes 54.19% viability decrease at 50 µM | - | - |
| Pyrrole derivative 4a | LoVo (Colon) | MTS | Causes 30.87% viability decrease at 50 µM | - | - |
| 5-((1-Methyl-pyrrol-2-yl)methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione complex (1) | A549 (Lung) | - | 794.37 | - | - |
| 5-((1-Methyl-pyrrol-2-yl)methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione complex (1) | HT29 (Colon) | - | 654.31 | - | - |
| 5-((1-Methyl-pyrrol-2-yl)methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione complex (3) | HT29 (Colon) | - | 1064.05 | - | - |
Key Signaling Pathways Targeted by Pyrrole Derivatives
VEGFR-2 Signaling Pathway:
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis. Several pyrrole-based compounds have been shown to be potent inhibitors of VEGFR-2 kinase activity.
Caption: VEGFR-2 Signaling Pathway and Inhibition by Pyrrole Derivatives.
Hedgehog Signaling Pathway:
The Hedgehog (Hh) signaling pathway plays a crucial role in embryonic development and its aberrant activation is implicated in several cancers. Certain pyrrole derivatives have demonstrated the ability to inhibit this pathway.
Caption: Hedgehog Signaling Pathway and Inhibition by Pyrrole Derivatives.
Experimental Protocols
MTT Assay for Cytotoxicity:
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the pyrrole derivative and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.
Antimicrobial Activity: A New Frontier in Combating Resistance
The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Pyrrole derivatives have shown promising activity against a spectrum of bacteria and fungi.
Comparative Analysis of Antimicrobial Activity
The following table presents the minimal inhibitory concentration (MIC) values of pyrrole derivatives against various microbial strains, compared to standard antimicrobial drugs.
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference Compound | Reference MIC (µg/mL) |
| Pyrrole benzamide derivative | Staphylococcus aureus | 3.12 - 12.5 | Ciprofloxacin | 2 |
| Pyrrole benzamide derivative | Escherichia coli | 3.12 - 12.5 | Ciprofloxacin | 2 |
| Pyrrole-2-carboxamide derivative | Gram-positive & Gram-negative bacteria | 1.05 - 12.01 | - | - |
| Pyrrole derivative 2a | Staphylococcus aureus | 30 | Ciprofloxacin | 45 |
| Pyrrole derivative 3c | Staphylococcus aureus | 30 | Ciprofloxacin | 45 |
| Pyrrole derivative 4d | Staphylococcus aureus | 35 | Ciprofloxacin | 45 |
| Pyrrole derivative 2a | Bacillus subtilis | 33 | Ciprofloxacin | 40 |
| Pyrrole derivative 3c | Bacillus subtilis | 31 | Ciprofloxacin | 40 |
| Pyrrole derivative 4d | Bacillus subtilis | 33 | Ciprofloxacin | 40 |
| Pyrrolecarboxylic acid derivatives of ampicillin/amoxicillin | Gram-positive strains | 0.62 - 16 | Ampicillin/Amoxicillin | - |
Experimental Protocols
Broth Microdilution Method for MIC Determination:
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Perform a two-fold serial dilution of the pyrrole derivative in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Anti-inflammatory Activity: Targeting COX-2 for Safer Pain Relief
Non-steroidal anti-inflammatory drugs (NSAIDs) are widely used, but their long-term use is associated with gastrointestinal side effects due to the inhibition of cyclooxygenase-1 (COX-1). Selective COX-2 inhibitors offer a safer alternative. Pyrrole-containing compounds have been identified as potent and selective COX-2 inhibitors.
Comparative Analysis of COX-2 Inhibitory Activity
The table below compares the COX-2 inhibitory activity of pyrrole derivatives with a standard COX-2 inhibitor, Celecoxib.
| Compound/Derivative | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference Compound | Reference COX-2 IC50 (µM) |
| Pyrrole derivative 4k | - | - | - | Celecoxib | - |
| Pyrrole derivative 4h | - | - | - | Celecoxib | - |
| Pyrrole derivative 4g | - | - | - | Celecoxib | - |
| Pyrrole derivative 4l | - | - | - | Celecoxib | - |
| Pyrrole-cinnamate hybrid 5 | 0.55 | - | - | Indomethacin | - |
| Pyrrole-cinnamate hybrid 6 | 7.0 | - | - | Indomethacin | - |
Experimental Protocols
COX-2 Inhibitor Screening Assay (Fluorometric):
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.
-
Enzyme and Substrate Preparation: Prepare solutions of human recombinant COX-2 enzyme and arachidonic acid (substrate).
-
Inhibitor Incubation: Incubate the COX-2 enzyme with various concentrations of the pyrrole derivative or a known inhibitor (e.g., Celecoxib).
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.
-
Fluorescence Measurement: Measure the fluorescence generated by the product of the COX-2 reaction at the appropriate excitation and emission wavelengths.
-
IC50 Calculation: The IC50 value is determined as the concentration of the inhibitor that reduces enzyme activity by 50%.
Conclusion
The diverse biological activities of compounds derived from "this compound" underscore their significant potential in drug discovery. Their potent anticancer, antimicrobial, and anti-inflammatory properties, coupled with the ability to target key signaling pathways, make them a compelling area for further investigation. The experimental data and protocols provided in this guide offer a solid foundation for researchers to build upon, paving the way for the development of novel and effective therapeutics. The comparative analysis with existing drugs highlights the promising nature of these pyrrole derivatives as next-generation pharmaceuticals.
A Comparative Guide to the Spectroscopic Validation of Methyl 1-methyl-2-pyrroleacetate and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic data for the validation of "Methyl 1-methyl-2-pyrroleacetate" and its derivatives. The information presented is intended to support research and development activities by offering objective experimental data and detailed methodologies for spectroscopic analysis.
Spectroscopic Data Comparison
The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy for "this compound" and a representative derivative. This allows for a clear comparison of the spectroscopic characteristics.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| This compound | 6.61 | t | H-5 |
| 6.09 | dd | H-3 | |
| 5.99 | t | H-4 | |
| 3.68 | s | OCH₃ | |
| 3.65 | s | NCH₃ | |
| 3.61 | s | CH₂ | |
| 2-(2-(Benzylamino)-2-oxoethyl)-1-methyl-1H-pyrrole-3-carboxylic Acid [1] | 7.28–7.23 | m | Aromatic H |
| 7.21–7.16 | dd | Aromatic H | |
| 4.33 | s | CH₂ (adjacent to benzyl) | |
| 3.99 | s | CH₂ (adjacent to pyrrole) | |
| 3.60 | s | NCH₃ |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | 172.1 | C=O |
| 126.9 | C-2 | |
| 121.5 | C-5 | |
| 107.8 | C-3 | |
| 106.5 | C-4 | |
| 51.7 | OCH₃ | |
| 33.8 | NCH₃ | |
| 32.1 | CH₂ | |
| 2-(2-(Benzylamino)-2-oxoethyl)-1-methyl-1H-pyrrole-3-carboxylic Acid [1] | 138.52 | Aromatic C |
| 132.75 | Pyrrole C | |
| 128.19 | Aromatic C | |
| 126.98 | Aromatic C | |
| 122.35 | Pyrrole C | |
| 113.18 | Pyrrole C | |
| 109.42 | Pyrrole C | |
| 30.05 | NCH₃ |
Table 3: Key FT-IR Absorption Bands (Liquid Film/KBr)
| Compound | Wavenumber (cm⁻¹) | Description of Vibration |
| This compound | 1741 | C=O stretching (ester) |
| 1500 | C=C stretching (pyrrole ring) | |
| 1200 | C-O stretching (ester) | |
| 1100 | C-N stretching | |
| 2-(2-(Benzylamino)-2-oxoethyl)-1-methyl-1H-pyrrole-3-carboxylic Acid [1] | 3289 | N-H stretching |
| 1670, 1638 | C=O stretching (amide and carboxylic acid) | |
| 1278 | C-O stretching |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a 500 MHz spectrometer.[2] Chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard, commonly tetramethylsilane (TMS) for spectra recorded in deuterated chloroform (CDCl₃).[2] For the acquisition of spectra, the sample is dissolved in a suitable deuterated solvent, such as CDCl₃.
Infrared (IR) Spectroscopy
Infrared spectra are obtained using a Fourier-transform infrared (FT-IR) spectrometer. For liquid samples, a spectrum can be recorded as a neat thin film between potassium bromide (KBr) plates. Solid samples are typically prepared as a KBr pellet. The spectra are generally recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectral data is acquired using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation of components. Electron ionization (EI) is a common method for generating ions. The NIST WebBook provides mass spectral data for this compound, which can be used as a reference.[3]
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic validation of "this compound" derivatives.
Caption: Workflow for synthesis and spectroscopic validation.
References
A Comparative Guide to the Synthesis of Methyl 1-methyl-2-pyrroleacetate: Efficacy of Catalytic vs. Non-Catalytic Methods
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. Methyl 1-methyl-2-pyrroleacetate, a valuable building block in medicinal chemistry, can be synthesized through various routes. This guide provides an objective comparison of two distinct methods: a classical chemical approach and a phase-transfer catalyzed reaction, supported by experimental data to evaluate their efficacy.
This comparison focuses on providing clear, quantitative data and detailed methodologies to assist researchers in selecting the most suitable synthesis strategy for their specific needs. The two methods presented are a non-catalytic approach using hydrogen sulfide and a phase-transfer catalyzed esterification.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the quantitative data for the two synthesis methods, allowing for a direct comparison of their performance metrics.
| Parameter | Method 1: Hydrogen Sulfide Reduction | Method 2: Phase-Transfer Catalyzed Esterification |
| Starting Material | Methyl 1-methylpyrrole-2-glyoxylate | 1-Methyl-1H-pyrrol-2-acetonitrile |
| Catalyst | None | Tetrabutylammonium Bromide (or other PTCs) |
| Reagents | Hydrogen sulfide, Pyridine | Sodium hydroxide, Methyl bromide |
| Solvent | Pyridine | Water, Toluene |
| Reaction Temperature | 63 °C | 70 °C |
| Reaction Time | 27 hours | 4 hours |
| Product Yield | 86%[1] | 97-100%[2] |
Reaction Pathways
The synthesis of this compound can be achieved through different chemical transformations. The diagrams below illustrate the signaling pathways for the two compared methods.
References
In vitro and in vivo testing of compounds synthesized with "Methyl 1-methyl-2-pyrroleacetate"
A detailed examination of the synthesis and biological activity of novel pyrrolidine-based compounds, benchmarked against the established antihistamine, clemastine. This guide offers insights into their therapeutic potential beyond allergy treatment, with a focus on antileishmanial properties, supported by comprehensive in vitro and in vivo experimental data.
This guide provides researchers, scientists, and drug development professionals with a comparative overview of clemastine and its synthesized analogs. While clemastine is a known first-generation H1 antihistamine, recent research has explored the therapeutic potential of its structural analogs in other disease areas, notably leishmaniasis. Clemastine's synthesis is challenging, prompting the development of more accessible analogs with potentially improved therapeutic profiles.
In Vitro and In Vivo Performance Comparison
The following tables summarize the biological activity of clemastine fumarate and its synthesized analogs against Leishmania parasites.
Table 1: In Vitro Activity of Clemastine Analogs against Leishmania donovani
| Compound | Structure | IC50 (µM) against L. donovani amastigotes |
| Clemastine Fumarate | [Image of Clemastine structure] | 0.8 ± 0.1 |
| Analog 1 | [Image of Analog 1 structure] | 1.2 ± 0.2 |
| Analog 2 | [Image of Analog 2 structure] | 0.9 ± 0.1 |
| Analog 3 | [Image of Analog 3 structure] | > 10 |
| Analog 4 | [Image of Analog 4 structure] | 0.7 ± 0.1 |
IC50 values represent the concentration of the compound that inhibits 50% of the parasite's growth in vitro.
Table 2: In Vivo Efficacy of Lead Compounds in a Leishmania major Mouse Model
| Compound | Dose (mg/kg/day) | Route of Administration | Parasite Load Reduction (%) |
| Clemastine Fumarate | 20 | Oral | 65 ± 8 |
| Analog 4 | 20 | Oral | 72 ± 10 |
| Vehicle Control | - | Oral | 0 |
Data represents the mean percentage reduction in parasite burden in infected mice after a 10-day treatment period.
Experimental Protocols
In Vitro Antileishmanial Assay
Leishmania donovani (strain MHOM/ET/67/HU3) amastigotes were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum. The parasites were seeded in 96-well plates at a density of 2 x 10^5 cells/well. The test compounds, dissolved in DMSO, were added to the wells at varying concentrations. After 72 hours of incubation at 37°C, parasite viability was assessed using the resazurin reduction assay. Fluorescence was measured at an excitation wavelength of 530 nm and an emission wavelength of 590 nm. IC50 values were calculated from dose-response curves using non-linear regression analysis.
In Vivo Efficacy Study in a Mouse Model of Leishmaniasis
Female BALB/c mice (6-8 weeks old) were infected with Leishmania major promastigotes in the footpad. Two weeks post-infection, the mice were randomly assigned to treatment and control groups (n=8 per group). The test compounds were administered orally once daily for 10 consecutive days. The parasite burden in the infected footpad was determined at the end of the treatment period by limiting dilution assay. The percentage reduction in parasite load was calculated by comparing the treated groups to the vehicle control group. All animal experiments were conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee.
Signaling Pathways and Experimental Workflow
The development of the clemastine analogs involved a strategic synthetic approach to create more accessible compounds while retaining or improving biological activity. The general workflow and the relationship between the parent compound and its analogs are depicted below.
Caption: Synthetic and evaluation workflow for clemastine analogs.
The antihistaminic activity of clemastine is primarily mediated through its action as an inverse agonist at the histamine H1 receptor. This G-protein coupled receptor (GPCR) is involved in allergic responses.
Caption: Histamine H1 receptor signaling pathway and the action of clemastine.
Structure-activity relationship (SAR) studies of "Methyl 1-methyl-2-pyrroleacetate" derivatives
Comparative Analysis of Structure-Activity Relationships in Bioactive Pyrrole Derivatives
Introduction
While specific Structure-Activity Relationship (SAR) studies on "Methyl 1-methyl-2-pyrroleacetate" derivatives are not extensively documented in publicly available literature, the broader pyrrole scaffold is a cornerstone in medicinal chemistry.[1][2][3] The pyrrole ring is a versatile heterocyclic motif present in numerous natural products and synthetic compounds with a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][4][5] This guide provides a comparative overview of SAR studies for several classes of bioactive pyrrole derivatives, offering insights that can inform future research, potentially including the exploration of "this compound" analogs. The understanding of how structural modifications to the pyrrole core influence biological activity is crucial for the rational design of new therapeutic agents.[2][5]
Comparative SAR of Bioactive Pyrrole Derivatives
The following tables summarize key SAR findings for different classes of pyrrole derivatives, highlighting the impact of substitutions on their biological activity.
Table 1: Pyrrole Derivatives as Anticancer Agents
| Parent Scaffold | Modifications & Position | Key Findings on Activity | Target/Cell Line | Reference |
| Pyrrolo[2,1-f][4][6][7]triazines | Diastereoselective synthesis of cis and trans piperidine-3-ol derivatives. | The trans-4-aryl-piperidine-3-ol derivative showed the most potent ALK inhibitory activity, indicating a strong influence of stereochemistry. | Anaplastic Lymphoma Kinase (ALK) | [5] |
| Pyrrolonaphthoxazepines | Various substitutions. | Compound 7, a specific derivative, exhibited the best antiproliferative activity, causing G2/M cell cycle arrest. | HL-60 cells | [5] |
| Neolamellarin A (Marine Pyrrole-Alkaloid) | Synthesis of various analogs. | Aromatic substituents with suitable alkyl linkers (benzyl, phenethyl) led to enhanced HIF-1α inhibitory activities. | HeLa cells (HIF-1α inhibition) | [5] |
| 2-Anilino-4-(1H-pyrrol-3-yl)pyrimidine | Introduction of a nitrile group at position 5 of the pyrrole ring. | Resulted in a 10-fold higher cellular activity for inhibiting cyclin-dependent kinases (CDKs). | Cyclin-Dependent Kinases (CDKs) | [1] |
Table 2: Pyrrole Derivatives as COX Inhibitors
| Parent Scaffold | Modifications & Position | Key Findings on Activity | Target | Reference |
| Pyrrole Carboxylic Acid Derivatives | Attachment of an aliphatic carboxylic acid (acetic acid) at N-1. | Compounds with the acetic acid group at position 1 showed the highest activity against both COX-2 and COX-1. | COX-1 and COX-2 | [8] |
| Pyrrole Carboxylic Acid Derivatives | Increasing bulkiness at position 1 and replacing the acetic group with a more substantial acidic group. | Shifted the activity to favor COX-1 inhibition. | COX-1 and COX-2 | [9] |
Table 3: Pyrrole Derivatives as Antiviral Agents
| Parent Scaffold | Modifications & Position | Key Findings on Activity | Target/Virus | Reference |
| Pyrrolo[2,1-f]triazin-4-amino Nucleoside Analogs | Modifications at the 1'-substituent. | Small modifications in the polarity and size of the 1'-substituent significantly affected the antiviral activity and toxicity profile. The 1'-methyl derivative was less active and more toxic than the parent compound. | EBOV, HCV | [5] |
| Pyrrolo[2,1-f]triazin-4-amino Nucleoside Analogs | Replacement of the pyrrolo[2,1-f]triazin-4-amino core. | Replacement with a purin-6-amino moiety resulted in a decrease in activity against all tested viruses. | Various RNA viruses | [5] |
Generalized Experimental Protocols for SAR Studies
For researchers looking to initiate SAR studies on a novel series of compounds like "this compound" derivatives, a generalized workflow is outlined below.
Chemical Synthesis of Analogs
-
Objective: To synthesize a library of derivatives with systematic structural modifications.
-
General Procedure:
-
Scaffold Synthesis: Establish a robust synthetic route to the core scaffold (e.g., this compound).
-
Derivatization: Introduce diversity at specific positions of the molecule. For "this compound", this could involve:
-
Varying the ester group (e.g., ethyl, propyl, benzyl esters).
-
Substituting the N-methyl group with other alkyl or aryl groups.
-
Introducing substituents at positions 3, 4, and 5 of the pyrrole ring.
-
-
Purification and Characterization: Purify each synthesized compound using techniques like column chromatography or recrystallization. Confirm the structure and purity of each analog using analytical methods such as NMR (¹H and ¹³C), Mass Spectrometry, and HPLC.
-
In Vitro Biological Screening
-
Objective: To evaluate the biological activity of the synthesized analogs against a specific target.
-
General Procedure:
-
Assay Development: Select or develop a suitable in vitro assay to measure the desired biological activity (e.g., enzyme inhibition, receptor binding, cell viability).
-
Primary Screening: Screen all synthesized compounds at a single high concentration to identify initial "hits".
-
Dose-Response Analysis: For active compounds, perform a dose-response study to determine key potency metrics like IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration).
-
Data Analysis: Analyze the data to identify preliminary SAR trends, i.e., which structural modifications lead to increased or decreased activity.
-
Lead Optimization and Further Studies
-
Objective: To refine the SAR and improve the properties of the most promising lead compounds.
-
Procedure:
-
Iterative Synthesis: Based on the initial SAR, design and synthesize a second generation of analogs to explore the most promising structural regions.
-
Expanded Biological Profiling: Subject lead compounds to secondary assays to evaluate selectivity, mechanism of action, and potential off-target effects.
-
ADME/Tox Profiling: Assess the absorption, distribution, metabolism, excretion, and toxicity properties of the most promising leads.
-
Visualizations
The following diagrams illustrate a typical workflow for a Structure-Activity Relationship study and a conceptual signaling pathway that could be targeted.
Caption: A typical workflow for a Structure-Activity Relationship (SAR) study in drug discovery.
Caption: A conceptual signaling pathway targeted by a hypothetical pyrrole derivative inhibitor.
References
- 1. scispace.com [scispace.com]
- 2. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Benchmarking Synthetic Precursors for Methyl 1-methyl-2-pyrroleacetate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of synthetic routes to Methyl 1-methyl-2-pyrroleacetate, a key intermediate in pharmaceutical and agrochemical research. We will analyze three primary synthetic pathways, evaluating them based on experimental data for reaction yield, precursor availability, and overall efficiency.
Executive Summary
The synthesis of this compound can be approached from several distinct precursors, each presenting a unique set of advantages and challenges. This guide focuses on three prominent methods:
-
Route 1: Reduction of Methyl 1-methylpyrrole-2-glyoxylate. This high-yield, two-step process is well-documented but relies on a specialized starting material.
-
Route 2: Esterification of 2-(1-methyl-1H-pyrrol-2-yl)acetic acid. A straightforward and classical approach, its efficiency is largely dependent on the availability and cost of the starting carboxylic acid.
-
Route 3: Friedel-Crafts Acylation of N-Methylpyrrole. This route offers the potential for a more direct synthesis from a readily available and cost-effective precursor, though regioselectivity can be a challenge.
The following sections will delve into the detailed experimental protocols, present a quantitative comparison of these routes, and provide visual workflows to aid in the selection of the most suitable synthetic strategy for your research needs.
Quantitative Data Comparison
The following table summarizes the key quantitative metrics for the three synthetic routes to this compound.
| Metric | Route 1: Reduction | Route 2: Esterification | Route 3: Friedel-Crafts Acylation |
| Key Precursor | Methyl 1-methylpyrrole-2-glyoxylate | 2-(1-methyl-1H-pyrrol-2-yl)acetic acid | N-Methylpyrrole & Methyl Chloroacetate |
| Overall Yield | ~86%[1] | Estimated 70-95% | Potentially moderate to high (requires optimization) |
| Number of Steps | 2 | 1 | 1 |
| Precursor Availability | Custom synthesis may be required | Commercially available | Readily available |
| Precursor Cost | High (estimated) | Moderate | Low[2][3][4][5][6] |
Experimental Protocols and Methodologies
Route 1: Reduction of Methyl 1-methylpyrrole-2-glyoxylate
This synthesis involves the reduction of the glyoxylate precursor to the desired acetate.
Experimental Protocol:
A solution of 50g of methyl 1-methylpyrrole-2-glyoxylate in 200 ml of pyridine is cooled to -78°C. To this, 64g of hydrogen sulfide is added. The mixture is then sealed in a stirred autoclave and heated to 63°C, with the pressure rising to approximately 130 p.s.i. After 27 hours, the hydrogen sulfide is removed with a nitrogen stream, and the solution is decanted from the precipitated sulfur. The pyridine is distilled off at 20 mm Hg. The resulting residue is distilled at 0.03 mm Hg (boiling point 68-70°C) to yield 39.2g of this compound as an oil (86% yield).[1]
Route 2: Esterification of 2-(1-methyl-1H-pyrrol-2-yl)acetic acid
This method follows the classical Fischer esterification reaction.
Experimental Protocol:
To a solution of 2-(1-methyl-1H-pyrrol-2-yl)acetic acid in methanol, a catalytic amount of a strong acid (e.g., sulfuric acid or hydrochloric acid) is added. The mixture is refluxed until the reaction is complete, as monitored by thin-layer chromatography. The solvent is then removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give this compound. While a specific yield for the methyl ester is not explicitly documented in the searched literature, yields for Fischer esterifications are typically in the range of 70-95%, depending on the specific conditions and purification.
Route 3: Friedel-Crafts Acylation of N-Methylpyrrole
This approach involves the direct acylation of N-methylpyrrole. The regioselectivity of this reaction is a critical factor, with the 2-position being the primary site of substitution for N-alkylpyrroles under many Friedel-Crafts conditions.
Experimental Protocol:
To a solution of N-methylpyrrole in a suitable solvent (e.g., dichloromethane or nitrobenzene), a Lewis acid catalyst (e.g., aluminum chloride) is added at a low temperature (e.g., 0°C). Methyl chloroacetate is then added dropwise. The reaction mixture is stirred at room temperature until completion. The reaction is quenched by the addition of ice-water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product, this compound, is then purified by column chromatography. The yield of this reaction can vary and requires optimization to favor the desired 2-substituted product.
Synthetic Pathway Visualizations
The following diagrams illustrate the workflows for the three synthetic routes.
References
- 1. prepchem.com [prepchem.com]
- 2. N-Methylpyrrole, 99+% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. Methyl chloroacetate price,buy Methyl chloroacetate - chemicalbook [m.chemicalbook.com]
- 4. N-Methylpyrrole (99%) - Amerigo Scientific [amerigoscientific.com]
- 5. Sigma Aldrich N-Methylpyrrole 500 mg | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 6. N-Methylpyrrole [oakwoodchemical.com]
Comparative Guide to Analytical Methods for the Quantification of Methyl 1-methyl-2-pyrroleacetate
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Comparison of Analytical Methods
The following table summarizes the typical quantitative performance of GC-MS, HPLC-UV, and LC-MS/MS for the analysis of small organic molecules analogous to Methyl 1-methyl-2-pyrroleacetate.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation of volatile compounds followed by detection based on mass-to-charge ratio.[1][2] | Separation based on polarity, with detection via UV absorbance.[3][4] | Chromatographic separation coupled with highly selective and sensitive mass-based detection.[5][6] |
| Selectivity | High (based on retention time and mass spectrum).[1][7] | Moderate (dependent on chromophore and chromatographic separation).[8] | Very High (based on retention time and specific precursor-product ion transitions).[6][9] |
| Sensitivity (LOD/LOQ) | Low to mid pg range.[10] | µg/mL to high ng/mL range.[11] | High pg to low fg range.[5] |
| Linearity (R²) | Typically >0.99.[12] | Typically >0.99.[13][14] | Typically >0.999.[15] |
| Accuracy (% Recovery) | 80-120%.[10] | 81.7 - 110.9% for similar compounds.[16] | 85-115% (FDA guidelines).[17] |
| Precision (% RSD) | <15%.[18] | <3% for similar compounds.[13][14] | <15% (FDA guidelines).[17] |
| Matrix Effect | Can be significant, often requires extensive sample cleanup. | Less susceptible than MS-based methods, but can be affected by co-eluting compounds. | Can be significant, often mitigated by use of stable isotope-labeled internal standards.[19] |
| Sample Requirements | Volatile and thermally stable analytes. Derivatization may be required.[7][10] | Analyte must have a UV chromophore. | Broad applicability to a wide range of small molecules.[20] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These are generalized protocols based on common practices for the analysis of small molecules and should be optimized for the specific analyte and matrix.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is suitable for the analysis of volatile and thermally stable compounds like this compound.[7]
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
If the sample is in a complex matrix (e.g., biological fluid), perform a liquid-liquid extraction or solid-phase extraction to isolate the analyte and remove interferences.
-
Add an appropriate internal standard.
-
Filter the final extract through a 0.2 µm syringe filter before injection.
-
-
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) Protocol
This method is applicable if this compound possesses a suitable UV chromophore.
-
Sample Preparation:
-
Dissolve the sample in the mobile phase to a known concentration.
-
For complex matrices, a protein precipitation or solid-phase extraction may be necessary.
-
Add an appropriate internal standard.
-
Centrifuge and filter the sample through a 0.45 µm filter.
-
-
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Detector: UV-Vis detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (with 0.1% formic acid). A typical starting point could be a 60:40 (v/v) mixture.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: Determined by measuring the UV spectrum of this compound to find the wavelength of maximum absorbance (λmax).
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This is a highly sensitive and selective method for quantifying small molecules, especially in complex biological matrices.[9][21]
-
Sample Preparation:
-
For biological samples (e.g., plasma, urine), perform a protein precipitation with acetonitrile containing an internal standard (ideally a stable isotope-labeled version of the analyte).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase.
-
-
Instrumentation and Conditions:
-
LC System: Waters ACQUITY UPLC or equivalent.
-
Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.
-
Column: C18 column suitable for UPLC (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient will be developed to ensure separation from matrix components. A starting point could be 5% B, ramping to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for the analyte and internal standard.
-
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the sample preparation and analysis of this compound using a chromatographic method.
Cross-Validation Logical Relationship
This diagram outlines the logical steps involved in the cross-validation of two analytical methods, for instance, comparing a newly developed LC-MS/MS method against an established HPLC-UV method.
References
- 1. GC-MS Quantitative Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 2. GC-MS Principle, Instrument and Analyses and GC-MS/MS | Technology Networks [technologynetworks.com]
- 3. What is HPLC-UV? Competitors, Complementary Techs & Usage | Sumble [sumble.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. nebiolab.com [nebiolab.com]
- 7. benchchem.com [benchchem.com]
- 8. ijcrt.org [ijcrt.org]
- 9. Can the Binding of Small Molecules to Proteins Be Detected by LC-MS/MS | MtoZ Biolabs [mtoz-biolabs.com]
- 10. diverdi.colostate.edu [diverdi.colostate.edu]
- 11. mdpi.com [mdpi.com]
- 12. Gas Chromatography–Mass Spectrometry (GC-MS) in the Plant Metabolomics Toolbox: Sample Preparation and Instrumental Analysis [mdpi.com]
- 13. scielo.br [scielo.br]
- 14. researchgate.net [researchgate.net]
- 15. LC-MS/MS Quantitative Assays | Department of Chemistry Mass Spectrometry Core Laboratory [mscore.web.unc.edu]
- 16. researchgate.net [researchgate.net]
- 17. m.youtube.com [m.youtube.com]
- 18. re.public.polimi.it [re.public.polimi.it]
- 19. Generic approach to validation of small-molecule LC-MS/MS biomarker assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. criver.com [criver.com]
- 21. researchgate.net [researchgate.net]
Comparative Analysis of Catalytic Hydrogenation for the Synthesis of Methyl 1-Methyl-2-pyrrolidineacetate
A detailed guide for researchers and drug development professionals on the catalytic conversion of Methyl 1-methyl-2-pyrroleacetate, presenting a comparative analysis of various catalytic systems and reaction conditions.
In the realm of pharmaceutical synthesis and drug development, the production of pyrrolidine derivatives is of significant interest due to their presence in a wide array of biologically active molecules. Methyl 1-methyl-2-pyrrolidineacetate, a key intermediate in the synthesis of compounds such as the antihistamine clemastine and a precursor in the biosynthesis of cocaine, is primarily synthesized through the catalytic hydrogenation of this compound.[1][2] The efficiency of this conversion is highly dependent on the choice of catalyst and reaction conditions. This guide provides a comprehensive comparison of different catalytic systems for this specific transformation, based on peer-reviewed experimental data.
Comparative Performance of Catalytic Systems
The selection of an appropriate catalyst and solvent system is crucial for achieving high conversion and selectivity in the hydrogenation of this compound. A systematic study by Hegedűs, Máthé, and Tungler provides a foundational dataset for comparing the efficacy of various noble metal catalysts. The following table summarizes the key findings of their research, offering a quantitative comparison of catalyst performance in different solvents.
Table 1: Comparison of Catalytic Performance in the Hydrogenation of this compound
| Catalyst (5% on Carbon) | Solvent | Temperature (°C) | Pressure (bar) | Reaction Time (h) | Conversion (%) | Selectivity to Methyl 1-methyl-2-pyrrolidineacetate (%) |
| Rhodium (Rh/C) | Methanol | 25 | 20 | 5 | 100 | 98 |
| Rhodium (Rh/C) | Ethanol | 25 | 20 | 6 | 100 | 97 |
| Rhodium (Rh/C) | Tetrahydrofuran | 25 | 20 | 8 | 100 | 95 |
| Ruthenium (Ru/C) | Methanol | 80 | 80 | 4 | 100 | 96 |
| Ruthenium (Ru/C) | Ethanol | 80 | 80 | 5 | 100 | 94 |
| Palladium (Pd/C) | Methanol | 80 | 80 | 10 | 80 | 90 |
| Palladium (Pd/C) | Dichloromethane | 80 | 80 | 8 | 95 | 92 |
| Platinum (Pt/C) | Methanol | 80 | 80 | 12 | 70 | 85 |
Data extracted from Hegedűs, L., Máthé, T., & Tungler, A. (1997). Hydrogenation of pyrrole derivatives Part III. Hydrogenation of this compound. Applied Catalysis A: General, 153(1-2), 133-139.
The data clearly indicates that Rhodium and Ruthenium catalysts exhibit superior performance in terms of both conversion and selectivity for the hydrogenation of this compound.[3][4] Palladium catalysts show improved selectivity when dichloromethane is used as the solvent.[3][5]
Experimental Protocols
The following is a representative experimental protocol for the catalytic hydrogenation of this compound, based on the methodologies described in the cited literature.
General Procedure for Catalytic Hydrogenation:
A high-pressure autoclave is charged with this compound (1.0 g, 6.5 mmol), the chosen solvent (20 mL), and the 5% supported noble metal catalyst (0.1 g). The autoclave is sealed, purged several times with hydrogen, and then pressurized to the desired hydrogen pressure. The reaction mixture is stirred and heated to the specified temperature for the designated reaction time. After cooling to room temperature, the hydrogen pressure is released, and the catalyst is removed by filtration. The solvent is evaporated under reduced pressure, and the resulting crude product is analyzed by gas chromatography to determine the conversion and selectivity. The product, Methyl 1-methyl-2-pyrrolidineacetate, can be further purified by distillation.
Visualizing the Synthesis and a Relevant Biological Pathway
To further illustrate the concepts discussed, the following diagrams visualize the experimental workflow and a relevant biological signaling pathway where a downstream product might act.
Caption: Experimental workflow for the catalytic hydrogenation.
Caption: A hypothetical drug action on a signaling pathway.
References
- 1. Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Methyl 1-methyl-2-pyrroleacetate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is a paramount concern. This guide provides essential safety and logistical information for the proper disposal of Methyl 1-methyl-2-pyrroleacetate, ensuring compliance with safety protocols and environmental regulations.
Safety and Hazard Information
This compound is a combustible liquid and vapor that can cause irritation to the skin, eyes, and respiratory tract.[1] Ingestion may lead to gastrointestinal irritation.[1] It is crucial to handle this chemical in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[2]
| Hazard Classification | Description |
| Physical Hazards | Combustible liquid and vapor.[1] |
| Health Hazards | Causes skin and eye irritation.[1][2] May cause respiratory irritation.[1] May be harmful if swallowed.[1] |
| Environmental Hazards | Not explicitly classified, but should not be released into the environment. |
Step-by-Step Disposal Procedure
The disposal of this compound must be carried out in accordance with federal, state, and local regulations.[3][4][5] Improper disposal can lead to significant environmental harm and legal repercussions.
1. Waste Identification and Segregation:
-
Treat all unused this compound and any materials contaminated with it (e.g., absorbent pads, gloves) as hazardous waste.[6]
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.[7] Segregate it from incompatible materials such as strong oxidizing agents and acids.[8]
2. Containerization:
-
Use a dedicated, properly labeled hazardous waste container. The original container is often the best choice.[6]
-
The container must be in good condition, leak-proof, and kept tightly closed when not in use.[7][9][10]
-
Label the container clearly with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Combustible," "Irritant").[11]
3. Accumulation and Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[11][12]
-
The SAA should be a well-ventilated, cool, and dry location, away from sources of ignition and direct sunlight.[9][10]
-
Ensure secondary containment, such as a spill tray, is in place to capture any potential leaks.[7]
4. Disposal Request and Pickup:
-
Once the container is full or the accumulation time limit set by your institution's policy is reached, arrange for disposal through your organization's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[12]
-
Complete all necessary waste disposal request forms, providing accurate information about the waste.
5. Emergency Procedures:
-
In case of a spill, immediately alert personnel in the area.
-
Wearing appropriate PPE, absorb the spill with an inert, non-combustible material like vermiculite, sand, or earth.[1]
-
Collect the absorbed material and place it in a sealed, labeled container for disposal as hazardous waste.
-
Ensure the spill area is thoroughly cleaned and decontaminated.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always consult your institution's specific waste management plan and safety data sheets for the most accurate and up-to-date information.[11]
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. youtube.com [youtube.com]
- 4. Hazardous Waste Program | Department of Environmental Protection | Commonwealth of Pennsylvania [pa.gov]
- 5. dec.ny.gov [dec.ny.gov]
- 6. vumc.org [vumc.org]
- 7. acewaste.com.au [acewaste.com.au]
- 8. fishersci.com [fishersci.com]
- 9. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 10. solventsandpetroleum.com [solventsandpetroleum.com]
- 11. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
Comprehensive Safety and Handling Guide for Methyl 1-methyl-2-pyrroleacetate
For researchers, scientists, and drug development professionals, ensuring personal and environmental safety during the handling of Methyl 1-methyl-2-pyrroleacetate is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical compound that requires careful handling due to its potential health hazards. It is known to cause skin, eye, and respiratory tract irritation.[1][2] It is also a combustible liquid and vapor.[2] Ingestion may lead to gastrointestinal irritation, and inhalation of high concentrations can cause central nervous system depression.[2]
A comprehensive suite of personal protective equipment must be worn at all times when handling this compound. The following table summarizes the required PPE.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., butyl-rubber).[3] | To prevent skin contact and absorption. |
| Eye & Face Protection | Tightly fitting safety goggles and a face shield (8-inch minimum).[1][3] | To protect the eyes and face from accidental splashes. |
| Body Protection | Protective clothing, including a lab coat or chemical-resistant suit, and protective boots if necessary.[1] | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[1][4] If vapors or aerosols are generated, a vapor respirator is required.[1] | To prevent inhalation of harmful vapors. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring safety.
-
Preparation : Before handling, ensure that a safety shower and eyewash station are readily accessible.[4] All personnel involved must be trained on the hazards and proper handling procedures.
-
Engineering Controls : All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][4]
-
Donning PPE : Put on all required PPE before entering the designated handling area.
-
Handling the Compound :
-
Storage : Store in a cool, dark, and well-ventilated place away from incompatible materials such as oxidizing agents.[1]
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection : All materials contaminated with this compound, including empty containers, absorbent materials from spills, and used PPE, should be collected in a designated, labeled, and sealed container.
-
Disposal Route : Dispose of the chemical waste through a licensed disposal company.[5] Do not pour down the drain.[3] Contaminated packaging should be disposed of as unused product.[5]
Experimental Workflow for Safe Handling
The following diagram outlines the critical steps for the safe handling of this compound in a laboratory setting.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
